molecular formula C13H17NO3 B1311126 (S)-Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 94944-69-1

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Cat. No.: B1311126
CAS No.: 94944-69-1
M. Wt: 235.28 g/mol
InChI Key: NDGWBAFATMSBHZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426142
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94944-69-1
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, particularly the stereocenter at the 3-position of the piperidine ring and the presence of a benzyloxycarbonyl (Cbz) protecting group, make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The following tables summarize its key chemical identifiers and physical properties. While experimental data for some properties of this specific enantiomer are limited, data from closely related compounds and computational predictions are provided for a comprehensive overview.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate
CAS Number 94944-69-1[1]
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [1][2]
Canonical SMILES C1C--INVALID-LINK--O
InChI InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
InChIKey NDGWBAFATMSBHZ-LBPRGKRZSA-N
Table 2: Physical Properties
PropertyValueSource
Melting Point 34-40 °C(for (S)-1-Boc-3-hydroxypiperidine)[3]
Boiling Point 196 °C(for racemic Benzyl 3-hydroxypiperidine-1-carboxylate)[4]
Solubility Freely soluble in alcohols (methanol/ethanol), THF, DCM; slightly soluble in water.(for 1-Benzyl-3-hydroxypiperidine)[5]
pKa (predicted) 14.74 ± 0.20(for (S)-1-Boc-3-hydroxypiperidine)
LogP (predicted) 1.7799[1]
Topological Polar Surface Area (TPSA) 49.77 Ų[1]

Synthesis

The synthesis of this compound typically involves the protection of the nitrogen atom of (S)-3-hydroxypiperidine. The most common method utilizes benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the general principles of N-protection of piperidines.

Materials:

  • (S)-3-hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (S)-3-hydroxypiperidine in dichloromethane at 0 °C is added triethylamine (1.2 equivalents).

  • Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product S-3-Hydroxypiperidine S-3-Hydroxypiperidine Mixing Mixing and Reaction (0°C to Room Temp) S-3-Hydroxypiperidine->Mixing Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Aprotic Solvent (e.g., DCM) Solvent->Mixing Quenching Quenching (Water) Mixing->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (aq. NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Biological Relevance and Signaling Pathways

This compound itself is not known to have direct pharmacological activity. Instead, its significance lies in its role as a key chiral intermediate in the synthesis of more complex and potent pharmaceutical agents.[6] One of the most prominent examples is its use in the synthesis of Ibrutinib (Imbruvica), a targeted therapy for certain B-cell malignancies.[7][8]

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[9] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[6][9]

The B-Cell Receptor (BCR) Signaling Pathway and the Role of Ibrutinib

The BCR signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This binding triggers the activation of several downstream kinases, including BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to a cascade of intracellular events that ultimately promote B-cell proliferation, differentiation, and survival.[6][9] In many B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth.

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby irreversibly inhibiting its kinase activity.[9] This blockage of BTK prevents the downstream signaling events, leading to decreased proliferation and increased apoptosis (programmed cell death) of the malignant B-cells.[9][10]

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway Ca_release->MAPK NF_kB NF-κB Pathway PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival MAPK->Cell_Survival Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

References

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate structural analysis and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Structural and Conformational Analysis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

A Comprehensive Guide for Researchers and Drug Development Professionals

This compound is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex, biologically active molecules.[1] This technical guide provides a detailed analysis of the structural and conformational properties of this compound, compiling available data from spectroscopic and crystallographic studies to offer a comprehensive resource for researchers.

Molecular Structure and Physicochemical Properties

This compound is comprised of a piperidine ring substituted with a hydroxyl group at the 3-position and a benzyl carboxylate group at the nitrogen atom. The presence of a stereocenter at the C3 position results in two enantiomers, with the (S)-enantiomer being of particular importance in pharmaceutical applications.

PropertyValue
IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate
CAS Number 94944-69-1
Molecular Formula C₁₃H₁₇NO₃
Molecular Weight 235.28 g/mol

Solid-State Conformation: Insights from X-ray Crystallography

X-ray crystallographic analysis provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, these studies have revealed several key structural features.

Piperidine Ring Conformation

The piperidine ring, a six-membered saturated heterocycle, can adopt several conformations, with the chair conformation being the most stable due to the minimization of torsional and steric strain. X-ray diffraction studies have confirmed that in the solid state, the piperidine ring of this compound exists in a chair conformation.

Orientation of Substituents

The substituents on the piperidine ring can occupy either axial or equatorial positions. In the most stable chair conformation of this compound, the hydroxyl group at the C3 position is found to be in the equatorial orientation . This arrangement minimizes steric interactions with the rest of the ring, contributing to the overall stability of the conformer. The larger benzyl carboxylate group at the nitrogen atom also preferentially occupies an equatorial position to reduce steric hindrance.

Conformation in Solution: Spectroscopic Analysis

While X-ray crystallography provides a static picture of the molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into its conformational dynamics in solution.

¹H and ¹³C NMR Spectroscopy
Conformational Equilibrium

In solution, substituted piperidines can exist in a dynamic equilibrium between two chair conformers. For this compound, this would involve the interconversion between the conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group.

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer eq More Stable ax Less Stable eq->ax Ring Inversion ax->eq Ring Inversion

Caption: Conformational equilibrium of the 3-hydroxyl group.

The equilibrium is expected to strongly favor the conformer with the equatorial hydroxyl group to minimize 1,3-diaxial interactions. The presence of the bulky N-benzyl carboxylate group further reinforces the stability of the chair conformation where the C3 substituent is equatorial.

Experimental Protocols

Detailed experimental protocols for the structural analysis of piperidine derivatives are crucial for reproducible research.

X-ray Crystallography

A typical experimental workflow for single-crystal X-ray diffraction is as follows:

G A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Data Validation and Crystallographic Information File (CIF) E->F

Caption: Workflow for X-ray crystallographic analysis.

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods and then refined to obtain the final atomic coordinates and other structural parameters.

NMR Spectroscopy

The following protocol outlines the key steps for NMR analysis:

G A Sample Preparation (Dissolution in Deuterated Solvent) B Acquisition of 1D Spectra (¹H, ¹³C) A->B C Acquisition of 2D Spectra (COSY, HSQC, HMBC, NOESY) B->C D Spectral Processing and Peak Assignment C->D E Analysis of Coupling Constants and NOE correlations D->E F Conformational Assignment E->F

Caption: Workflow for NMR-based conformational analysis.

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: A series of NMR experiments are performed, including standard 1D ¹H and ¹³C spectra, as well as 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals. Coupling constants are measured from the ¹H spectrum, and NOESY correlations are identified to determine through-space proximities of protons, which provides crucial information for conformational assignment.

Conclusion

The structural analysis of this compound reveals a clear preference for a chair conformation with the hydroxyl group in an equatorial position, both in the solid state and likely in solution. This conformational rigidity is a key feature that makes it a valuable chiral building block in the design of new therapeutic agents. Further detailed studies providing specific crystallographic and NMR data would be highly beneficial to the scientific community for more precise computational modeling and structure-activity relationship studies.

References

Physical and chemical properties of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of complex pharmaceutical agents. It details the compound's physical and chemical properties, spectral characteristics, and established experimental protocols for its synthesis. Furthermore, this guide discusses its significant role as a chiral building block in drug discovery and development, supported by workflow diagrams and conceptual pathway illustrations to provide a thorough understanding for research and development professionals.

Introduction

This compound is a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structural framework, featuring a chiral center at the 3-position of the piperidine ring and a stable benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, makes it a valuable and versatile starting material for the enantioselective synthesis of various bioactive molecules.[1][2] The piperidine scaffold is a common motif in many natural products and approved drugs, and the specific (S)-stereochemistry at the hydroxylated carbon is often crucial for target binding and pharmacological efficacy.[2][3] This guide aims to consolidate the known physical, chemical, and spectroscopic data of this compound, along with practical experimental methodologies, to serve as a key resource for professionals in drug development and organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from various chemical suppliers and databases.

Table 1: Identifiers and General Properties
IdentifierValue
Product Name This compound[1]
IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate[1][4]
CAS Number 94944-69-1[1][4][5]
Molecular Formula C₁₃H₁₇NO₃[1][4][5]
Molecular Weight 235.28 g/mol [1][4][5]
Canonical SMILES C1CC--INVALID-LINK--O[1]
InChI Key NDGWBAFATMSBHZ-LBPRGKRZSA-N[1]
Table 2: Physical Properties
PropertyValue
Appearance Colorless to yellow liquid or solid[2]
Boiling Point ~196 °C (literature for racemic mixture)[6]
Storage Temperature Room temperature or 0-8°C for long-term storage[2][5]
Purity Typically ≥97% or ≥98%[5]
Table 3: Computed Properties
PropertyValueSource
XLogP3 1.5PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4][5]
Hydrogen Bond Acceptor Count 3PubChem[4][5]
Rotatable Bond Count 2PubChem[5]
Topological Polar Surface Area 49.8 ŲPubChem[4]

Spectral Data Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

  • Mass Spectrometry (MS): Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern involves the loss of the benzyl group (m/z 91), resulting in a significant fragment at m/z 144.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands that correspond to the functional groups present. A broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the carbamate group appears as a strong band around 1680-1700 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific high-resolution spectrum for this exact compound is not publicly available, expected chemical shifts (in CDCl₃) can be predicted based on its structure and data from similar compounds.

    • ¹H NMR: Protons of the benzyl group (C₆H₅) are expected to appear in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (-CH₂-) would likely show a singlet around δ 5.1 ppm. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be found between δ 3.5-4.0 ppm. The various methylene protons of the piperidine ring would appear as complex multiplets in the δ 1.4-3.8 ppm range. The hydroxyl proton (-OH) would present as a broad singlet, the position of which is concentration-dependent.

    • ¹³C NMR: The carbonyl carbon of the carbamate is expected around δ 155 ppm. The carbons of the aromatic ring would appear between δ 127-137 ppm. The benzylic carbon is expected around δ 67 ppm, and the carbon bearing the hydroxyl group (-CH(OH)-) would be found near δ 65-70 ppm. The remaining piperidine ring carbons would be in the δ 20-50 ppm range.

Experimental Protocols

The synthesis of this compound typically involves the protection of the nitrogen atom of a chiral 3-hydroxypiperidine precursor.

Synthesis via N-Protection of (S)-3-Hydroxypiperidine

This method involves the direct protection of commercially available (S)-3-hydroxypiperidine.

Materials:

  • (S)-3-Hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine (TEA), sodium carbonate)

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-3-hydroxypiperidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

The general workflow for the synthesis and its subsequent use is visualized below.

G cluster_synthesis Synthesis Workflow cluster_application Application in Drug Synthesis A (S)-3-Hydroxypiperidine (Starting Material) C Reaction Vessel (Base, Solvent, 0°C to RT) A->C B Benzyl Chloroformate (Protecting Agent) B->C D This compound (Crude Product) C->D E Workup & Purification (Extraction, Chromatography) D->E F Final Product (Pure Compound) E->F G Further Chemical Modifications F->G H Active Pharmaceutical Ingredient (API) G->H

Synthesis and Application Workflow.

Applications in Research and Drug Development

This compound is not typically a pharmacologically active agent itself but serves as a high-value intermediate.[1] Its utility stems from its defined stereochemistry and the presence of two distinct functional groups that can be selectively manipulated.

  • Chiral Scaffolding: The compound is a quintessential chiral building block.[1] The stereocenter is preserved and used to construct more complex chiral molecules, which is fundamental in modern drug design where enantiomeric purity is a regulatory and efficacy requirement.[2]

  • Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of a wide range of pharmaceutical agents, including those targeting neurological disorders.[2] For example, a related precursor, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate for the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, used in cancer therapy.[3][7] The Cbz-protected variant serves a similar role in synthetic routes where this specific protecting group is preferred.

  • Functional Group Manipulation: The hydroxyl group can be further functionalized through oxidation, substitution (e.g., conversion to an amine or halide), or etherification. The Cbz protecting group is stable under many reaction conditions but can be readily removed via catalytic hydrogenation to liberate the secondary amine for further modification.

The conceptual role of a molecule derived from this scaffold in a biological pathway is illustrated below.

G cluster_drug Drug Action cluster_pathway Conceptual Signaling Pathway Scaffold (S)-Piperidine Scaffold (from Precursor) API Final API (e.g., Kinase Inhibitor) Scaffold->API Synthesis Kinase Tyrosine Kinase API->Kinase Inhibition Receptor Cell Surface Receptor Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to

Conceptual Inhibition of a Kinase Pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For the racemic and related compounds, hazard statements indicate potential for skin, eye, and respiratory irritation.[8] It is recommended to store the compound at room temperature in a tightly sealed container.[5] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed hazard and handling information.

Conclusion

This compound is a cornerstone chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the synthesis of complex and stereospecific drug candidates. This guide has consolidated its key chemical, physical, and spectral properties, along with a standard synthesis protocol, to aid researchers in its effective utilization in drug discovery and development programs.

References

CAS number and molecular formula for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a chiral piperidine derivative, is a pivotal building block in modern medicinal chemistry. Its stereodefined structure and versatile functional groups make it an invaluable intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and development.

Core Compound Identification

This compound is identified by the following key parameters:

IdentifierValue
CAS Number 94944-69-1[]
Molecular Formula C₁₃H₁₇NO₃[2][3]
IUPAC Name benzyl (3S)-3-hydroxypiperidine-1-carboxylate[][2]
Synonyms (S)-1-Cbz-3-hydroxypiperidine, (3S)-3-hydroxy-1-piperidinecarboxylic acid phenylmethyl ester[]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of the compound. While experimental data for this specific molecule is limited in publicly available literature, computed data and information from closely related analogs are provided for reference.

Table 2.1: Physical and Chemical Properties
PropertyValueSource
Molecular Weight 235.28 g/mol [2][3]
Appearance Colorless oil (for the racemic analog)[4]
Boiling Point 196 °C (for the racemic analog)[5]
XLogP3 (Computed) 1.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Table 2.2: Spectroscopic Data
TechniqueData Description
Mass Spectrometry (MS) The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 235. A characteristic fragmentation pattern involves the loss of the benzyl group (mass 91), resulting in a significant fragment at m/z 144. This fragmentation occurs via alpha-cleavage adjacent to the carbonyl group of the carbamate.[3]
Infrared (IR) Spectroscopy The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the carbamate group would also be prominent.
Nuclear Magnetic Resonance (NMR) While specific spectral data for the (S)-enantiomer is not readily available, ¹H and ¹³C NMR spectra would be consistent with the proposed structure. Key ¹H NMR signals would include multiplets for the piperidine ring protons, a broad singlet for the hydroxyl proton, a singlet for the benzylic methylene protons, and signals in the aromatic region for the phenyl group. ¹³C NMR data is available for the corresponding (R)-enantiomer, which would show similar chemical shifts.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most common strategies involve either the resolution of a racemic mixture or an asymmetric synthesis approach. A general and widely applicable synthetic workflow starts from 3-hydroxypiperidine.

Logical Synthesis Workflow

The following diagram illustrates a common logical workflow for the synthesis of the target compound, starting from the readily available 3-hydroxypiperidine. This process involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. For the synthesis of the specific (S)-enantiomer, a chiral resolution step would be required, typically before the protection step, or an asymmetric synthesis route would be employed.

G cluster_0 Synthesis Workflow A 3-Hydroxypiperidine (Racemic or Chiral) B Protection Reaction A->B Reactant D This compound B->D Crude Product C Benzyl Chloroformate + Base (e.g., Na₂CO₃) C->B Reagents E Purification (Column Chromatography) D->E F Final Product E->F

Caption: General synthesis workflow for N-Cbz protection of 3-hydroxypiperidine.

Detailed Experimental Protocol: N-Benzyloxycarbonyl Protection

This protocol is adapted from the synthesis of the racemic N-Cbz-3-hydroxypiperidine and is a fundamental step in producing the target molecule.[4] To obtain the (S)-enantiomer, one would start with (S)-3-hydroxypiperidine.

Materials:

  • 3-Hydroxypiperidine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: To a solution of 3-hydroxypiperidine hydrochloride (10.00 g, 73 mmol) in a mixture of THF (50 mL) and water (50 mL), add sodium carbonate (23.10 g, 218 mmol).[4]

  • Addition of Protecting Group: Add benzyl chloroformate (14.90 g, 87 mmol) dropwise to the reaction mixture at room temperature.[4]

  • Reaction: Stir the mixture vigorously for 5 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 100 mL).[4]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure product.[4]

Applications in Drug Development

This compound is a highly valued chiral building block in the pharmaceutical industry. Its utility stems from the presence of a stereocenter and functional groups that can be further elaborated into more complex molecular architectures.

  • Chiral Scaffolding: The piperidine ring is a common motif in many biologically active compounds. The (S)-configuration at the 3-position is often crucial for specific interactions with biological targets, such as enzymes and receptors. This makes the title compound a key starting material for introducing this specific stereochemistry into drug candidates.[3]

  • Precursor for Bioactive Molecules: This compound serves as an intermediate in the synthesis of a variety of therapeutic agents. Research has explored its use in developing compounds with potential antidepressant, analgesic, and neuroprotective effects.[3]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery campaigns, derivatives of this molecule are synthesized to probe the structure-activity relationships of a lead compound. By modifying the hydroxyl and carbamate groups, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of a potential drug.[3]

The following diagram illustrates the logical relationship of this compound as a key intermediate in the drug development pipeline.

G A (S)-Benzyl 3-hydroxypiperidine-1-carboxylate B Further Synthetic Transformations A->B Starting Material C Lead Compound Derivatives B->C Generates D Structure-Activity Relationship (SAR) Studies C->D Input for E Optimized Drug Candidate D->E Leads to

Caption: Role as a key intermediate in the drug discovery process.

Conclusion

This compound is a fundamentally important chiral intermediate for the synthesis of advanced pharmaceutical compounds. Its well-defined stereochemistry and versatile chemical handles provide a reliable platform for the construction of novel drug candidates. The synthetic protocols, while requiring careful execution, are based on established chemical principles, making this compound accessible for both academic research and industrial drug development. Future applications will likely continue to leverage its unique structural features to address complex therapeutic challenges.

References

A Technical Guide to the Synthesis of Chiral 3-Hydroxypiperidines: Key Literature and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-hydroxypiperidine scaffold is a privileged structural motif found in numerous pharmaceuticals and natural products. Its stereochemistry plays a crucial role in determining biological activity, making the development of efficient and stereoselective synthetic methods a significant area of research in medicinal and organic chemistry. This in-depth technical guide provides a comprehensive overview of key literature and methodologies for the synthesis of chiral 3-hydroxypiperidines, with a focus on enzymatic, chemo-enzymatic, and catalytic asymmetric approaches.

Enzymatic and Whole-Cell Biocatalysis

Biocatalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral molecules. The use of isolated enzymes or whole-cell systems for the asymmetric reduction of N-protected 3-piperidones offers high enantioselectivity under mild reaction conditions.

Ketoreductase (KRED) Mediated Asymmetric Reduction

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, has been extensively studied using this approach.[1][2]

Key Findings:

  • Screening of various ketoreductases is crucial to identify the most efficient and stereoselective enzyme for a specific substrate.[3]

  • Cofactor regeneration is essential for the economic feasibility of the process. This is often achieved by coupling the KRED-catalyzed reduction with a dehydrogenase, such as glucose dehydrogenase (GDH), or by using a sacrificial alcohol like isopropanol.[4][5]

  • Co-expression of KRED and GDH in a single host, such as E. coli, can streamline the process and improve efficiency.[4]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine using co-expressed KRED and GDH [4]

This protocol is based on the co-expression of a ketoreductase and glucose dehydrogenase in E. coli.

1. Catalyst Preparation:

  • Construct a co-expression plasmid containing the genes for the desired ketoreductase and glucose dehydrogenase.
  • Transform the plasmid into E. coli expression hosts.
  • Cultivate the recombinant E. coli and induce protein expression.
  • Harvest the cells by centrifugation and prepare either whole-cell catalyst or cell-free extract.

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, prepare a reaction mixture containing:
  • N-Boc-3-piperidone (substrate): 100 g·L⁻¹
  • D-glucose (for cofactor regeneration): 130 g·L⁻¹
  • NADP⁺ (cofactor): 0.2 g·L⁻¹
  • Phosphate buffer (100 mmol·L⁻¹, pH 6.5)
  • Wet cells or cell-free extract: 30 g·L⁻¹
  • Maintain the reaction temperature at 35 °C and the pH at 6.5 by adding a base solution (e.g., 2 mol·L⁻¹ NaOH).
  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the product by column chromatography if necessary.

Quantitative Data:

MethodSubstrateCatalystCofactor RegenerationYield (%)ee (%)Reference
Whole-cell BiocatalysisN-Boc-3-piperidoneE. coli co-expressing KRED and GDHD-glucose>99 (conversion)>99[4]
Isolated EnzymeN-Boc-3-piperidoneKetoreductase (KRED 110)Isopropanol90-95>99[3]
Whole-cell BiocatalysisN-Boc-3-piperidoneBaker's YeastEndogenous90-95-[3]
Enzymatic Asymmetric ReductionN-Boc-3-piperidoneAlcohol dehydrogenase (SEQ ID NO: 2)Isopropanol96.8100[5]

Chemo-enzymatic Synthesis

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis to achieve efficient and selective transformations. A notable example is the asymmetric dearomatization of pyridines.

Chemo-enzymatic Dearomatization of Pyridines

This approach involves the chemical reduction of a pyridine derivative to a tetrahydropyridine, followed by an enzymatic stereoselective reduction to the chiral piperidine.[6]

Key Features:

  • Provides access to a wide range of chiral 3- and 3,4-substituted piperidines.

  • The key enzymatic step utilizes an ene-imine reductase (EneIRED) in a cascade with an amine oxidase.

  • High yields and excellent enantioselectivities have been reported for various substrates.

Experimental Protocol: General Procedure for Chemo-enzymatic Dearomatization [6]

1. Synthesis of N-substituted tetrahydropyridine:

  • Synthesize the desired N-substituted tetrahydropyridine from the corresponding pyridine derivative via chemical methods (e.g., reduction).

2. One-pot Amine Oxidase/Ene-Imine Reductase Cascade:

  • In a suitable buffer, combine the N-substituted tetrahydropyridine substrate, the amine oxidase, the ene-imine reductase, and the necessary cofactors (e.g., NADPH).
  • Incubate the reaction mixture under optimized conditions (temperature, pH).
  • Monitor the reaction for completion.
  • Extract the chiral piperidine product and purify as required.

Quantitative Data:

Substrate (3-substituted pyridine)ProductOverall Yield (%)ee (%)Reference
3-(3-methoxyphenyl)pyridine(R)-(+)- and (S)-(−)-Preclamol≥5096[6]
3-phenylpyridine(R)- and (S)-3-phenylpiperidine≥36≥92[6]
4-(pyridin-3-yl)anilineKey intermediate for Niraparib ((S)-24)2993[6]

Catalytic Asymmetric Synthesis

Transition metal-catalyzed asymmetric reactions offer another powerful tool for the synthesis of chiral 3-hydroxypiperidines.

Asymmetric Hydrogenation of Pyridine Derivatives

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring. However, the hydrogenation of activated pyridine derivatives, such as pyridinium salts, provides a viable route to chiral piperidines.

Experimental Protocol: Synthesis of 3-Hydroxypiperidine via Hydrogenation [7]

This protocol describes the synthesis of racemic 3-hydroxypiperidine, which can be a precursor for chiral resolution.

1. Hydrogenation Reaction:

  • In a high-pressure reactor, charge 3-hydroxypyridine (10 kg), rhodium-nickel/carbon bimetallic catalyst (500 g; 5% Rh, 0.5% Ni), phosphoric acid (0.5 kg), and water (42 L).
  • Pressurize the reactor with hydrogen to 5 atm.
  • Heat the reaction mixture to 50 °C and stir for 30 minutes.
  • After the reaction is complete, cool the reactor, release the hydrogen pressure, and filter to remove the catalyst.

2. Product Isolation:

  • Distill the filtrate under reduced pressure (65-67 °C, 2 mmHg) to obtain 3-hydroxypiperidine.

Quantitative Data:

Starting MaterialCatalystSolventYield (%)Reference
3-HydroxypyridineRhodium-Nickel/CarbonWater92[7]

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic strategies discussed.

enzymatic_synthesis sub_a N-Boc-3-piperidone prod_a (S)-N-Boc-3-hydroxypiperidine sub_a->prod_a KRED kred Ketoreductase (KRED) nadph NADPH nadp NADP+ nadph:s->nadp:n nadp:n->nadph:s gdh Glucose Dehydrogenase (GDH) glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone GDH

Figure 1: Enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine.

chemoenzymatic_synthesis sub_b Pyridine Derivative inter_b Tetrahydropyridine sub_b->inter_b chem_red prod_b Chiral Piperidine inter_b->prod_b enz_cascade chem_red Chemical Reduction enz_cascade Amine Oxidase/ Ene-Imine Reductase Cascade

Figure 2: Chemo-enzymatic dearomatization of pyridines.

catalytic_hydrogenation sub_c 3-Hydroxypyridine prod_c 3-Hydroxypiperidine sub_c->prod_c catalyst catalyst Rh-Ni/C Catalyst H₂, Pressure

Figure 3: Catalytic hydrogenation of 3-hydroxypyridine.

Conclusion

The synthesis of chiral 3-hydroxypiperidines has seen significant advancements, with biocatalytic and chemo-enzymatic methods offering highly efficient and stereoselective routes. These modern approaches often provide advantages over classical chemical methods in terms of environmental impact, safety, and selectivity. The choice of synthetic strategy will depend on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for its identification, purity assessment, and quality control in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.39 - 7.28m5HAr-H
5.14s2H-CH ₂-Ph
4.05 - 3.95m1HCH -OH
3.70 - 3.50m2HPiperidine-H
3.35 - 3.15m2HPiperidine-H
2.00 - 1.50m4HPiperidine-H
1.85 (br s)-1H-OH

Note: The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
155.5C =O (Carbamate)
136.8Ar-C (Quaternary)
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
67.2-C H₂-Ph
66.5C H-OH
50.8Piperidine-C
44.0Piperidine-C
31.5Piperidine-C
22.1Piperidine-C
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
3420 (broad)O-H stretch (Alcohol)
3032C-H stretch (Aromatic)
2945, 2860C-H stretch (Aliphatic)
1695C=O stretch (Carbamate)
1498, 1455C=C stretch (Aromatic)
1425C-N stretch (Amide)
1240, 1110C-O stretch
740, 698C-H bend (Aromatic, monosubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zProposed Fragment
235[M]⁺ (Molecular Ion)
144[M - C₇H₇]⁺
91[C₇H₇]⁺ (Benzyl Cation)

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The aromatic protons of the benzyl group appear as a multiplet between 7.39 and 7.28 ppm, integrating to five protons. A key diagnostic signal is the singlet at 5.14 ppm, corresponding to the two benzylic protons of the carbamate protecting group. The proton attached to the hydroxyl-bearing carbon (CH-OH) is observed as a multiplet around 4.05-3.95 ppm. The piperidine ring protons appear as a series of complex multiplets between 3.70 and 1.50 ppm. The broad singlet at approximately 1.85 ppm is characteristic of the hydroxyl proton, which can exchange with residual water in the solvent, leading to its broadness.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbamate carbonyl carbon is observed at 155.5 ppm. The aromatic carbons of the benzyl group appear in the range of 127.8 to 136.8 ppm, with the quaternary carbon at the higher end of this range. The benzylic carbon (-CH₂-Ph) is found at 67.2 ppm. The carbon bearing the hydroxyl group (CH-OH) resonates at 66.5 ppm. The remaining four carbons of the piperidine ring are observed at 50.8, 44.0, 31.5, and 22.1 ppm.

IR Spectrum Analysis

The IR spectrum is instrumental in identifying the functional groups present. A prominent broad absorption band around 3420 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The sharp, strong peak at 1695 cm⁻¹ corresponds to the C=O stretching of the carbamate functional group. Aromatic C-H and C=C stretching vibrations are observed at 3032 cm⁻¹ and in the 1498-1455 cm⁻¹ region, respectively. Aliphatic C-H stretches from the piperidine and benzyl groups are seen at 2945 and 2860 cm⁻¹. The bands at 740 and 698 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern. The molecular ion peak [M]⁺ is observed at an m/z of 235, which corresponds to the molecular weight of this compound (235.28 g/mol ).[1] A characteristic fragmentation is the loss of the benzyl group (C₇H₇•), resulting in a significant peak at m/z 144. The base peak is often the benzyl cation ([C₇H₇]⁺) at m/z 91, formed by the stable tropylium ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-protected 3-hydroxypiperidines involves the reaction of 3-hydroxypiperidine with a suitable protecting group reagent. For the synthesis of the title compound, (S)-3-hydroxypiperidine is reacted with benzyl chloroformate.

  • Materials: (S)-3-hydroxypiperidine, Benzyl chloroformate, Triethylamine, Dichloromethane (DCM), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

  • Procedure: To a stirred solution of (S)-3-hydroxypiperidine and triethylamine in dichloromethane at 0 °C, benzyl chloroformate is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with 1 M HCl (aq). The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated NaHCO₃ (aq) and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_final Final Confirmation Synthesis Synthesis & Purification QC Quality Control (TLC, HPLC) Synthesis->QC NMR NMR Spectroscopy (1H, 13C) QC->NMR IR IR Spectroscopy QC->IR MS Mass Spectrometry QC->MS NMR_Interp NMR Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Interp IR_Interp IR Analysis: - Functional Group ID IR->IR_Interp MS_Interp MS Analysis: - Molecular Weight - Fragmentation MS->MS_Interp Structure_Elucidation Structure Elucidation NMR_Interp->Structure_Elucidation IR_Interp->Structure_Elucidation MS_Interp->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow of Spectroscopic Analysis.

References

The Stereochemical Landscape of (S)-3-Hydroxypiperidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the chiral backbone of numerous therapeutic agents. Its stereochemical integrity is often paramount to biological activity and selectivity. This technical guide provides a comprehensive overview of the stereochemistry of (S)-3-hydroxypiperidine derivatives, encompassing stereoselective synthesis, conformational analysis, and detailed experimental protocols.

Stereoselective Synthesis of (S)-3-Hydroxypiperidine Derivatives

The synthesis of enantiomerically pure (S)-3-hydroxypiperidine derivatives is a critical step in the development of many pharmaceuticals. The two primary strategies employed are chemical resolution of a racemic mixture and asymmetric synthesis.

Chemical Resolution

Chemical resolution involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent. This method, while traditional, can be effective but often suffers from a theoretical maximum yield of 50% for the desired enantiomer.[1]

A common approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine, which is then resolved.

Experimental Protocol: Resolution of (±)-3-Hydroxypiperidine

A widely used method for the chemical resolution of racemic 3-hydroxypiperidine involves the use of a chiral acid, such as D-pyroglutamic acid, to form diastereomeric salts that can be separated by fractional crystallization.

  • Step 1: Salt Formation: Racemic 3-hydroxypiperidine and a resolving agent, D-pyroglutamic acid, are heated in an ethanol solution and then allowed to cool. This leads to the precipitation of (S)-3-hydroxypiperidine D-pyroglutamate as a solid.

  • Step 2: Isolation: The solid diastereomeric salt is isolated by filtration.

  • Step 3: Liberation of the Free Base and Protection: The (S)-3-hydroxypiperidine D-pyroglutamate is treated with a base to liberate the free (S)-3-hydroxypiperidine. This is often followed by protection of the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under alkaline conditions, to yield (S)-N-Boc-3-hydroxypiperidine.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, overcoming the 50% yield limitation of classical resolution. Biocatalytic methods, in particular, have gained prominence due to their high enantioselectivity and environmentally friendly nature.

The enzymatic reduction of a prochiral ketone, N-substituted-3-piperidone, is a highly efficient method for producing (S)-3-hydroxypiperidine derivatives. Ketoreductases (KREDs) and aldo-keto reductases (AKRs) are commonly employed for this transformation, often exhibiting excellent enantioselectivity (>99% ee).[2]

The process typically utilizes a cofactor regeneration system, such as glucose dehydrogenase (GDH), to recycle the expensive nicotinamide cofactor (NADH or NADPH).

dot

Enzymatic_Reduction_Workflow cluster_cofactor_regeneration Cofactor Regeneration Substrate N-Boc-3-piperidone Product (S)-N-Boc-3-hydroxypiperidine Substrate->Product Reduction KRED Ketoreductase (KRED) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Cofactor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH Conformational_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Equatorial Axial->Equatorial Ring Inversion

References

Solubility profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Introduction

This compound is a chiral piperidine derivative commonly utilized as a building block in the synthesis of complex pharmaceutical agents. Its structural features, including a hydrophilic hydroxyl group, a polar carbamate linker, and a lipophilic benzyl group, result in a nuanced solubility profile that is critical for its handling, reaction setup, and formulation development.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common laboratory solvents. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds to generate a qualitative profile. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [1][2][3]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
XLogP3 1.5[1][3]
Hydrogen Bond Donors 1 (from the hydroxyl group)[1]
Hydrogen Bond Acceptors 3 (from hydroxyl oxygen, and two carboxyl oxygens)[1]

Note: The XLogP3 value of 1.5 indicates a moderate degree of lipophilicity, suggesting that the compound will favor partitioning into organic phases over water, but still retains some affinity for polar environments.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound. This profile is inferred from the behavior of structurally analogous compounds, including (S)-1-Boc-3-hydroxypiperidine, 1-Benzyl-3-hydroxypiperidine, and the parent piperidine heterocycle[4][5][6][7]. The presence of both hydrogen-bonding groups (hydroxyl) and significant non-polar surface area (benzyl ring) dictates its solubility.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl group and carbamate moiety can form strong hydrogen bonds with protic solvents. Similar compounds show high solubility[4][7][8][9].
WaterLow to Slight While capable of hydrogen bonding, the molecule's overall lipophilicity from the benzyl and piperidine rings is expected to limit aqueous solubility[7].
Polar Aprotic Acetonitrile (ACN)Moderate to High Favorable dipole-dipole interactions are expected.
Dimethyl Sulfoxide (DMSO)High DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
Tetrahydrofuran (THF)High The ether oxygen can act as a hydrogen bond acceptor. Similar compounds are freely soluble in THF[7].
Nonpolar Halogenated Dichloromethane (DCM)High The compound's moderate lipophilicity suggests good compatibility. Structurally related molecules are soluble in DCM[6][7].
ChloroformHigh Similar to DCM, good solubility is expected. A related compound's optical activity is measured in chloroform, implying solubility[4].
Nonpolar Aromatic TolueneModerate The benzyl group's "like-dissolves-like" interaction with toluene will promote solubility.
Nonpolar Aliphatic Hexane, HeptaneLow to Insoluble The molecule's polar functional groups (hydroxyl, carbamate) are incompatible with highly nonpolar aliphatic solvents. Piperidine itself has limited solubility in hexane[5].

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method is recommended. This protocol provides a standardized workflow for determining the equilibrium solubility of the compound at a specific temperature (e.g., 25 °C).

4.1 Materials and Equipment

  • This compound

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Constant temperature orbital shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., 20 mg). The key is to ensure undissolved solid remains after equilibration.

    • Precisely add a known volume of the desired solvent (e.g., 2.0 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any suspended microcrystals.

    • Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the solute in the diluted sample by comparing the instrument response to a pre-established calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature (e.g., in mg/mL or mol/L).

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the standard shake-flask method for determining equilibrium solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling cluster_3 Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Seal Vial and Agitate at Constant Temperature (24-48h) B->C D 4. Settle Undissolved Solid (≥4h) C->D E 5. Filter Supernatant D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility G->H

Figure 1: Workflow for Shake-Flask Solubility Determination.

5.2 Logical Solubility Relationships

This diagram illustrates how the structural features of this compound influence its affinity for different types of solvents.

G cluster_polar Polar Moieties cluster_nonpolar Nonpolar Moieties cluster_solvents Solvent Affinity compound This compound hydroxyl Hydroxyl (-OH) compound->hydroxyl carbamate Carbamate (-NCOOR) compound->carbamate benzyl Benzyl Ring compound->benzyl piperidine Piperidine Ring compound->piperidine polar_solv Polar Solvents (Methanol, Water, DMSO) hydroxyl->polar_solv H-Bonding carbamate->polar_solv Dipole-Dipole nonpolar_solv Nonpolar Solvents (Toluene, DCM, Hexane) benzyl->nonpolar_solv van der Waals piperidine->nonpolar_solv van der Waals

Figure 2: Influence of Molecular Structure on Solvent Affinity.

References

Navigating the Chiral Landscape: A Technical Guide to Enantiopure (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral building block in the synthesis of numerous pharmaceutical agents, is a molecule of significant interest in medicinal chemistry and drug development. Its enantiomerically pure form is crucial for achieving desired pharmacological activity and minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and the technical data necessary for its effective procurement and utilization in research and development.

Commercial Availability and Supplier Overview

Enantiopure this compound is commercially available from a range of chemical suppliers specializing in building blocks for pharmaceutical and chemical research. These suppliers offer various grades and quantities, from milligrams for initial screening to kilograms for process development. When selecting a supplier, it is critical to consider not only the cost but also the purity, enantiomeric excess (e.e.), and the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).

Below is a summary of prominent suppliers and the typical specifications for their this compound offerings. Please note that specifications can vary by batch, and it is always recommended to request a lot-specific CoA.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Reported Purity Enantiomeric Excess (e.e.) Notes
Sigma-Aldrich 94944-69-1C₁₃H₁₇NO₃235.28≥97%Not consistently specifiedOffers various quantities for research purposes.
Santa Cruz Biotechnology 95798-22-4 (racemate)C₁₃H₁₇NO₃235.28Not specified for enantiopureNot specifiedImportant to verify enantiomeric purity for specific lots.
Ambeed 94944-69-1C₁₃H₁₇NO₃235.28≥98%Not specifiedProvides a range of building blocks for drug discovery.
Chemieliva 95798-22-4 (racemate)C₁₃H₁₇NO₃235.28Not specified for enantiopureNot specifiedImportant to inquire about the availability of the (S)-enantiomer.
BLD Pharm 94944-69-1C₁₃H₁₇NO₃235.28≥98%Not specifiedOffers various package sizes.
Apollo Scientific 95798-22-4 (racemate)C₁₃H₁₇NO₃235.2898% (for racemate)Not applicableInquire for availability of the enantiopure (S)-form.

Note: The CAS number 95798-22-4 is often associated with the racemic mixture of Benzyl 3-hydroxypiperidine-1-carboxylate, while 94944-69-1 is more specific to the (S)-enantiomer. Researchers should exercise diligence in confirming the stereochemistry of the product with the supplier.

Synthetic Pathways and Methodologies

The enantioselective synthesis of this compound is a critical aspect of its production. Several strategies are employed to achieve high enantiomeric purity, primarily focusing on the stereoselective synthesis of the 3-hydroxypiperidine core.

A common and effective approach involves the enzymatic kinetic resolution of a racemic precursor or the asymmetric reduction of a prochiral ketone. For instance, a ketoreductase (KRED) enzyme can be used to stereoselectively reduce a protected 3-piperidone derivative to the corresponding (S)-alcohol with high enantiomeric excess.[1] The subsequent protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group yields the final product.

Synthesis_Pathway cluster_0 Synthesis of (S)-3-Hydroxypiperidine Scaffold cluster_1 N-Cbz Protection 3-Piperidone_Derivative N-Protected 3-Piperidone Enzymatic_Reduction Ketoreductase (KRED) High e.e. 3-Piperidone_Derivative->Enzymatic_Reduction Asymmetric Reduction S-Alcohol (S)-N-Protected 3-Hydroxypiperidine Deprotection Deprotection (if necessary) S-Alcohol->Deprotection Enzymatic_Reduction->S-Alcohol S-3-Hydroxypiperidine (S)-3-Hydroxypiperidine Deprotection->S-3-Hydroxypiperidine Cbz_Protection Benzyl Chloroformate (Cbz-Cl) Base S-3-Hydroxypiperidine->Cbz_Protection Final_Product (S)-Benzyl 3-hydroxypiperidine-1-carboxylate Cbz_Protection->Final_Product

A common synthetic route to this compound.
Representative Experimental Protocol: Enzymatic Reduction and N-Cbz Protection

Step 1: Asymmetric Reduction of N-Boc-3-piperidone [1]

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Reagents: N-Boc-3-piperidone (1 equivalent), a ketoreductase (KRED) enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are added.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30°C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Work-up and Isolation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-1-Boc-3-hydroxypiperidine.

Step 2: Deprotection of the Boc Group

  • Reaction Setup: The crude (S)-1-Boc-3-hydroxypiperidine is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Reagent Addition: An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.

  • Reaction Conditions: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is often neutralized with a base and extracted to yield (S)-3-hydroxypiperidine.

Step 3: N-Cbz Protection

  • Reaction Setup: (S)-3-hydroxypiperidine (1 equivalent) is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water.

  • Reagent Addition: A base (e.g., sodium carbonate or triethylamine) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) at a controlled temperature (e.g., 0-5°C).

  • Reaction Conditions: The reaction is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Quality Control and Analytical Methods

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in drug development. A robust quality control workflow is essential.

QC_Workflow Incoming_Material Incoming Raw Material: This compound Documentation_Review Documentation Review (CoA, Specifications) Incoming_Material->Documentation_Review Analytical_Testing Analytical Testing Documentation_Review->Analytical_Testing Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Analytical_Testing->Identity Purity_Assay Chemical Purity (HPLC, GC) Analytical_Testing->Purity_Assay Enantiomeric_Purity Enantiomeric Excess (e.e.) (Chiral HPLC) Analytical_Testing->Enantiomeric_Purity Residual_Solvents Residual Solvents (GC-HS) Analytical_Testing->Residual_Solvents Decision Meets Specifications? Identity->Decision Purity_Assay->Decision Enantiomeric_Purity->Decision Residual_Solvents->Decision Release Material Release for R&D Reject Material Rejection Decision->Release Yes Decision->Reject No

A typical quality control workflow for this compound.
Key Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A standard method for determining chemical purity.

  • Chiral HPLC: This is the most critical technique for determining the enantiomeric excess (e.e.) of the compound. A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers.

Representative Chiral HPLC Method[1]

While the exact conditions may need optimization, a typical chiral HPLC method for a similar N-protected 3-hydroxypiperidine is as follows:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak or Chiralcel column (e.g., Chiralpak IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 or 80:20 v/v). A small amount of an additive like diethylamine or trifluoroacetic acid may be used to improve peak shape.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Supplier Selection Logic

Choosing the right supplier is a critical decision that can impact project timelines, budget, and the quality of research outcomes. The following flowchart outlines a logical process for supplier selection.

Supplier_Selection Start Start: Identify Need for This compound Identify_Suppliers Identify Potential Suppliers (Databases, Catalogs, Literature) Start->Identify_Suppliers Request_Info Request Information from Suppliers (Quote, CoA, Lead Time) Identify_Suppliers->Request_Info Evaluate_CoA CoA Meets Purity & e.e. Requirements? Request_Info->Evaluate_CoA Evaluate_Cost_LeadTime Acceptable Cost & Lead Time? Evaluate_CoA->Evaluate_Cost_LeadTime Yes Re-evaluate Re-evaluate Suppliers or Specifications Evaluate_CoA->Re-evaluate No Evaluate_Reputation Evaluate Supplier Reputation (Quality, Reliability, Support) Evaluate_Cost_LeadTime->Evaluate_Reputation Yes Evaluate_Cost_LeadTime->Re-evaluate No Select_Supplier Select Supplier & Place Order Evaluate_Reputation->Select_Supplier

A decision-making flowchart for selecting a suitable supplier.

References

Methodological & Application

Chiral Synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a valuable chiral building block in the synthesis of various pharmaceutical agents. The methods described herein focus on providing high enantiomeric purity, a critical factor in the development of safe and efficacious drugs.

Introduction

This compound is a key intermediate in the synthesis of numerous biologically active molecules. The specific stereochemistry at the C3 position of the piperidine ring is often crucial for the desired pharmacological activity. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest to the pharmaceutical industry. This document outlines several effective strategies, including enzymatic reduction, chemical resolution, and asymmetric synthesis, to obtain the desired (S)-enantiomer with high purity.

Synthesis Methodologies

Several strategic approaches can be employed for the synthesis of this compound. The primary methods include:

  • Enzymatic Asymmetric Reduction: This highly selective method utilizes ketoreductase enzymes to reduce the prochiral ketone, Benzyl 3-oxopiperidine-1-carboxylate, to the desired (S)-alcohol.

  • Chemical Resolution of Racemic Mixtures: This classical approach involves the separation of a racemic mixture of Benzyl 3-hydroxypiperidine-1-carboxylate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

  • Chiral Pool Synthesis: This strategy begins with a readily available enantiopure starting material from the chiral pool, which is then converted to the target molecule through a series of chemical transformations.

The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity. For industrial applications, enzymatic methods are often favored due to their high selectivity, mild reaction conditions, and environmentally friendly nature.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis methods. Please note that results can vary based on specific reaction conditions and catalyst/enzyme selection.

Synthesis MethodKey Reagents/CatalystsTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Enzymatic Asymmetric Reduction Ketoreductase (KRED), Isopropanol (IPA)85 - 95> 99High enantioselectivity, mild conditions, environmentally friendlyEnzyme cost and stability can be a factor
Chemical Resolution Chiral resolving agent (e.g., L-tartaric acid)30 - 45 (for the desired enantiomer)> 98Well-established technique, high ee achievableTheoretical maximum yield is 50%, often requires multiple recrystallizations
Asymmetric Transfer Hydrogenation Chiral Ru- or Rh-catalyst, Formic acid/triethylamine80 - 9290 - 98High yield and good enantioselectivityCost of precious metal catalysts, optimization of ligands required

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of Benzyl 3-oxopiperidine-1-carboxylate

This protocol describes a typical procedure for the enantioselective reduction of the ketone precursor using a ketoreductase.

Materials:

  • Benzyl 3-oxopiperidine-1-carboxylate

  • Ketoreductase (KRED) enzyme preparation

  • Isopropanol (IPA)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of phosphate buffer and isopropanol (e.g., 1:1 v/v), add the ketoreductase enzyme preparation (typically 1-5% w/w of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).

  • Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chemical Resolution of (±)-Benzyl 3-hydroxypiperidine-1-carboxylate

This protocol outlines a general procedure for the separation of the racemic alcohol using a chiral resolving agent.

Materials:

  • (±)-Benzyl 3-hydroxypiperidine-1-carboxylate

  • Chiral resolving agent (e.g., L-tartaric acid)

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)

  • Base (e.g., NaOH or NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic (±)-Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable solvent.

  • Add a solution of the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

  • To recover the free amine, dissolve the diastereomeric salt in water and basify the solution with an appropriate base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched this compound.

Visualizations

The following diagrams illustrate the key synthesis workflows.

Enzymatic_Reduction_Workflow cluster_0 Enzymatic Asymmetric Reduction Ketone Benzyl 3-oxopiperidine- 1-carboxylate Reaction Ketoreductase (KRED) Isopropanol (IPA) Phosphate Buffer Ketone->Reaction Substrate Product (S)-Benzyl 3-hydroxypiperidine- 1-carboxylate Reaction->Product High Enantioselectivity Workup Extraction & Purification Product->Workup FinalProduct Pure (S)-Enantiomer (>99% ee) Workup->FinalProduct

Caption: Workflow for Enzymatic Asymmetric Reduction.

Chemical_Resolution_Workflow cluster_1 Chemical Resolution Racemate (±)-Benzyl 3-hydroxypiperidine- 1-carboxylate Resolution Chiral Resolving Agent (e.g., L-tartaric acid) Racemate->Resolution React with Diastereomers Diastereomeric Salts (S,L) and (R,L) Resolution->Diastereomers Separation Fractional Crystallization Diastereomers->Separation IsolatedSalt Isolated (S,L) Salt Separation->IsolatedSalt Liberation Basification & Extraction IsolatedSalt->Liberation FinalProduct Pure (S)-Enantiomer (>98% ee) Liberation->FinalProduct

Caption: Workflow for Chemical Resolution.

Application Note: Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine using Ketoreductase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-N-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceuticals, notably as a key intermediate for the anticancer drug Ibrutinib.[1][2][3][4] Traditional chemical synthesis routes often involve costly noble metal catalysts, harsh reaction conditions, and result in low yields due to the need for chiral resolution of a racemic mixture.[2][5] Biocatalytic asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone, using ketoreductases (KREDs) offers a highly efficient, environmentally friendly, and stereoselective alternative.[1][4] This method provides high yields and exceptional enantiomeric excess (e.e.) under mild reaction conditions.[4] This application note provides detailed protocols for the screening of ketoreductases and the optimized synthesis of (S)-N-Boc-3-hydroxypiperidine.

Principle of the Method

The asymmetric synthesis is achieved through the enzymatic reduction of the ketone group of N-Boc-3-piperidone to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. This reaction is catalyzed by a ketoreductase (KRED), an oxidoreductase enzyme. The stereoselectivity of the enzyme dictates the chirality of the final product. The reaction requires a nicotinamide cofactor, typically NADPH or NADH, which is consumed during the reduction. To make the process economically viable, a cofactor regeneration system is employed. Common regeneration systems include a substrate-coupled approach using a secondary alcohol like isopropanol and a second dehydrogenase, or an enzyme-coupled system utilizing an enzyme such as glucose dehydrogenase (GDH) to oxidize a sacrificial substrate like glucose.[1]

Data Presentation

Table 1: Screening of Commercially Available Ketoreductases
Ketoreductase (KRED)Substrate Conc. (g/L)Conversion (%)Enantiomeric Excess (e.e. %)Reference
KRED 10710--[5]
KRED 10810--[5]
KRED 10910--[5]
KRED 11010100>99 (S)[5]
KRED 11110--[5]
KRED 11210--[5]
ChKRED03100100>99 (S)[6][7]
Table 2: Optimized Reaction Conditions and Performance
ParameterConditionResultReference
Enzyme KRED 110-[5]
Substrate Concentration10 g/L>99% Purity[5]
Enzyme Loading3% (w/v)-[5]
CofactorNAD+ (10mM)-[5]
Temperature35-40 °C-[5]
pH7.5 (200mM Triethanolamine HCl)-[5]
Reaction Time3-4 hours-[5]
Enzyme Co-expressed KRED and GDH-[1]
Substrate Concentration100 g/L>99% Conversion[1]
Catalyst30 g/L wet cells>99% e.e.[1]
CofactorNADP+ (0.2 g/L)-[1]
Co-substrateD-glucose (130 g/L)-[1]
Temperature35 °C-[1]
pH6.5 (100mM PBS)-[1]
Reaction Time24 hours-[1]
Enzyme AKR-43-[2]
Substrate Concentration16% (w/w)>99% e.e.[2]
Enzyme Loading<3.5% (w/w)-[2]
Cofactor RegenerationGlucose Dehydrogenase (GDH)-[2]
Temperature30 °C-[2]
pH7.5-[2]
Reaction Time16 hours-[2]

Experimental Protocols

Protocol 1: Screening of Ketoreductases

This protocol is adapted from the screening procedure for the ES-KRED-8000 kit.[5]

Materials:

  • Ketoreductase screening kit (e.g., ES-KRED-8000)

  • N-Boc-3-piperidone

  • Phosphate buffer (pH 7.0)

  • NADH

  • D-glucose

  • Glucose dehydrogenase (GDH)

  • Ethanol

  • Reaction vials (e.g., 2 mL microcentrifuge tubes)

  • Shaking incubator

Procedure:

  • Prepare a stock solution of N-Boc-3-piperidone by dissolving 100 mg in 1 mL of ethanol.

  • In a 2 mL reaction vial, add 1 mL of phosphate buffer (pH 7.0).

  • To the buffer, add 5 mg of the specific ketoreductase to be screened.

  • Add 5 mg of NADH, 10 mg of D-glucose, and 10 mg of glucose dehydrogenase. This constitutes the cofactor regeneration system.

  • Initiate the reaction by adding 100 µL of the N-Boc-3-piperidone stock solution (10 mg of substrate).

  • Seal the vial and place it in a shaking incubator at 30 °C with agitation (e.g., 250 rpm) for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane (1:1).

  • After 24 hours, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the conversion and enantiomeric excess of the product by Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Optimized Gram-Scale Synthesis using KRED 110

This protocol is a scaled-up and optimized procedure based on the results from the initial screening.[5]

Materials:

  • KRED 110

  • N-Boc-3-piperidone

  • Isopropyl alcohol (IPA)

  • Triethanolamine HCl buffer (200 mM, pH 7.5)

  • NAD+

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • In a suitable reaction vessel, prepare the reaction mixture containing 200 mM triethanolamine HCl buffer (pH 7.5).

  • Dissolve N-Boc-3-piperidone in a minimal amount of IPA and add it to the reaction vessel to a final concentration of 10 g/L.

  • Add KRED 110 to a final concentration of 3% (w/v).

  • Add NAD+ to a final concentration of 10 mM.

  • Set the reaction temperature to 35-40 °C and stir the mixture at approximately 230 rpm.

  • Monitor the reaction for 3-4 hours by TLC.

  • Upon completion, extract the product with a suitable organic solvent.

  • Analyze the final product for purity and enantiomeric excess using GC, Chiral HPLC, and confirm its identity with ESI-MS and 1H NMR.[5]

Protocol 3: Whole-Cell Biocatalysis with Co-expressed KRED and GDH

This protocol utilizes recombinant E. coli cells co-expressing both the ketoreductase and glucose dehydrogenase for efficient cofactor regeneration.[1]

Materials:

  • Recombinant E. coli cells co-expressing KRED and GDH (wet cell paste)

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate buffer (100 mM, pH 6.5)

  • Bioreactor with pH and temperature control

  • NaOH solution (2 M) for pH adjustment

Procedure:

  • In a bioreactor, prepare a 100 mL reaction system containing 100 mM phosphate buffer (pH 6.5).

  • Add N-Boc-3-piperidone to a final concentration of 100 g/L.

  • Add D-glucose to a final concentration of 130 g/L.

  • Add NADP+ to a final concentration of 0.2 g/L.

  • Add 30 g/L of the wet recombinant E. coli cells to the reaction mixture.

  • Maintain the reaction temperature at 35 °C.

  • Control the pH at 6.5 by the automated addition of 2 M NaOH solution.

  • Allow the reaction to proceed for 24 hours.

  • At the end of the reaction, extract the product by adding an equal volume of ethyl acetate.

  • Centrifuge the mixture to separate the phases and collect the organic layer.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Analyze the conversion and enantiomeric excess of the product by HPLC.

Visualizations

Asymmetric_Synthesis_Workflow cluster_screening KRED Screening cluster_optimization Process Optimization cluster_scaleup Scale-Up Synthesis KRED_Library Ketoreductase Library Screening_Reaction Small-Scale Reaction (Substrate, Cofactor, KRED) KRED_Library->Screening_Reaction Analysis Chiral HPLC/GC Analysis Screening_Reaction->Analysis Best_KRED Select Best KRED Analysis->Best_KRED High e.e. & Conversion Optimization Optimize Conditions (pH, Temp, Conc.) Best_KRED->Optimization Scale_Up Gram-Scale Synthesis Optimization->Scale_Up Optimized Protocol Purification Product Extraction & Purification Scale_Up->Purification Final_Product (S)-N-Boc-3-hydroxypiperidine Purification->Final_Product Enzymatic_Reduction_Pathway cluster_main_reaction Ketoreductase Catalyzed Reduction cluster_cofactor_regeneration Cofactor Regeneration Cycle Substrate N-Boc-3-piperidone (Ketone) Product (S)-N-Boc-3-hydroxypiperidine (Chiral Alcohol) Substrate->Product KRED NADP NADP+ NADPH NADPH KRED Ketoreductase (KRED) NADPH->NADP Reduction NADP->NADPH GDH GDH Glucose Dehydrogenase (GDH) Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Oxidation

References

The Versatile Chiral Building Block: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate , a chiral piperidine derivative, stands as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. Its stereodefined structure and versatile functional groups make it an invaluable scaffold for the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data for its application in the synthesis of bioactive molecules.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₇NO₃[1][2]
Molecular Weight235.28 g/mol [1][2]
AppearanceWhite to off-white solid
CAS Number94944-69-1[2]

Spectroscopic Data

TechniqueDataReference
¹H NMRConsistent with the piperidine ring system and benzyl carboxylate functionality.[1]
¹³C NMRConfirms the presence of all 13 carbon atoms in their expected chemical environments.
IRBroad absorption band around 3200-3600 cm⁻¹ (O-H stretching), characteristic carbonyl stretch.[1]
Mass SpectrometryMolecular ion peak (M+) at m/z 235.[1]

Application in the Synthesis of Dopamine D4 Receptor Antagonists

This compound is a key starting material for the synthesis of potent and selective dopamine D4 receptor antagonists, which are of significant interest for the treatment of various neuropsychiatric disorders. The following sections detail the synthetic pathway and experimental procedures.

Synthetic Pathway

The overall synthetic strategy involves the O-alkylation of the hydroxyl group of this compound, followed by the removal of the benzyloxycarbonyl (Cbz) protecting group, and subsequent N-alkylation or reductive amination to introduce the desired pharmacophoric elements.

G A This compound B O-Alkylation (NaH, Benzyl Bromide) A->B Step 1 C (S)-Benzyl 3-(benzyloxy)piperidine-1-carboxylate B->C D Deprotection (H₂, Pd/C) C->D Step 2 E (S)-3-(Benzyloxy)piperidine D->E F N-Alkylation or Reductive Amination E->F Step 3 G Dopamine D4 Receptor Antagonist F->G

Caption: Synthetic pathway to Dopamine D4 Receptor Antagonists.

Experimental Protocols

Step 1: Synthesis of (S)-Benzyl 3-(benzyloxy)piperidine-1-carboxylate

This protocol is adapted from the synthesis of the analogous tert-butyl carboxylate derivative.[3]

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Benzyl bromide (BnBr), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add Benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is carefully quenched with water.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Starting MaterialProductReagentsYieldReference
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate(S)-tert-Butyl 3-(benzyloxy)piperidine-1-carboxylateNaH, BnBr~85%[3]

Step 2: Synthesis of (S)-3-(Benzyloxy)piperidine

  • Materials: (S)-Benzyl 3-(benzyloxy)piperidine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • To a solution of (S)-Benzyl 3-(benzyloxy)piperidine-1-carboxylate (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

    • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

    • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the desired product, which is often used in the next step without further purification.

Step 3: Synthesis of the Final Dopamine D4 Receptor Antagonist (Example: N-alkylation)

  • Materials: (S)-3-(Benzyloxy)piperidine, Cesium carbonate (Cs₂CO₃), Substituted Benzyl bromide, Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • To a stirred solution of (S)-3-(Benzyloxy)piperidine (1.0 eq) in anhydrous acetonitrile, add Cs₂CO₃ (2.0 eq) and the desired substituted benzyl bromide (1.1 eq).

    • The reaction mixture is heated to 80 °C and stirred for 8-12 hours.

    • After completion, the mixture is cooled to room temperature and filtered.

    • The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield the final antagonist.

IntermediateFinal ProductReagentsYieldReference
(S)-3-(Benzyloxy)piperidineN-((S)-3-(benzyloxy)piperidin-1-yl)methyl)-3-fluorobenzamide3-Fluorobenzyl bromide, Cs₂CO₃~70-90%[3]
Biological Activity Data

The synthesized compounds exhibit potent and selective antagonism at the dopamine D4 receptor.

CompoundD4 Receptor Binding Affinity (Ki, nM)Selectivity vs D1-D3, D5Reference
8a (3-fluorobenzyl derivative)205.9Selective[3]
8b (3,4-difluorobenzyl derivative)169Selective[3]
8c (4-fluoro-3-methylbenzyl derivative)135Selective[3]
8w 165Selective[3]

Signaling Pathway Context

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. Antagonism of the D4 receptor is a key mechanism for the therapeutic action of certain antipsychotic medications.

G cluster_0 Extracellular cluster_1 Intracellular Dopamine Dopamine D4_Receptor Dopamine D4 Receptor (GPCR) Dopamine->D4_Receptor Activates D4_Antagonist D4 Receptor Antagonist D4_Antagonist->D4_Receptor Blocks G_Protein G-Protein (Gi/o) D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Dopamine D4 receptor signaling and antagonism.

Conclusion

This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its utility in constructing complex molecular architectures, particularly for CNS drug discovery, is well-established. The provided protocols and data serve as a practical guide for researchers and scientists engaged in the development of novel therapeutics. The strategic use of this intermediate allows for the efficient and stereocontrolled synthesis of potent and selective drug candidates.

References

The Pivotal Role of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate in Chiral Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate , a versatile chiral building block, has emerged as a critical intermediate in the asymmetric synthesis of numerous pharmaceutical agents. Its rigid piperidine core, coupled with a stereodefined hydroxyl group, provides a valuable scaffold for the construction of complex molecular architectures with high enantiopurity. This document provides detailed application notes and experimental protocols for the use of this building block, with a particular focus on its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Introduction

The 3-hydroxypiperidine motif is a prevalent structural feature in a wide array of biologically active natural products and synthetic drugs. The stereochemistry of the hydroxyl group is often crucial for the desired pharmacological activity. This compound, with its pre-defined stereocenter and the robust benzyloxycarbonyl (Cbz or Z) protecting group, offers a reliable and efficient strategy for introducing this chiral fragment into target molecules. The Cbz group provides stability under various reaction conditions and can be readily removed via hydrogenolysis.

Key Applications

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of targeted therapeutics. A prominent example is its use in the preparation of Ibrutinib , a potent BTK inhibitor used in the treatment of various B-cell malignancies. The (S)-chirality of the 3-hydroxypiperidine moiety is essential for the high affinity and inhibitory activity of Ibrutinib against its target kinase.

The synthesis of Ibrutinib typically involves the coupling of the (S)-3-hydroxypiperidine derivative with the heterocyclic core of the drug, often via a Mitsunobu reaction. This reaction allows for the inversion of stereochemistry at the hydroxyl-bearing carbon, if necessary, or direct coupling to achieve the desired stereochemical outcome.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through several routes, including the enzymatic resolution of a racemic mixture or the asymmetric reduction of a corresponding ketone. A common laboratory-scale approach involves the protection of racemic 3-hydroxypiperidine followed by chiral resolution.

Protocol 1: Cbz Protection of Racemic 3-Hydroxypiperidine

This protocol describes the protection of the nitrogen atom of racemic 3-hydroxypiperidine with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Racemic 3-hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve 3-hydroxypiperidine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

  • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

  • Extract the product with ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic N-Cbz-3-hydroxypiperidine.[1]

Subsequent chiral resolution of the racemic product can be achieved using a chiral resolving agent such as a chiral acid to form diastereomeric salts that can be separated by crystallization.

Application in the Synthesis of Ibrutinib: The Mitsunobu Reaction

A crucial step in the synthesis of Ibrutinib is the coupling of the chiral piperidine fragment with the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. The Mitsunobu reaction is a powerful method for this transformation.

Protocol 2: Mitsunobu Reaction for the Synthesis of an Ibrutinib Precursor

This protocol provides a general procedure for the Mitsunobu reaction between (S)-1-Boc-3-hydroxypiperidine and a pyrazolopyrimidine derivative, which is analogous to the reaction with the Cbz-protected piperidine.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine (or the corresponding Cbz-protected derivative)

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq), 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[2]

Note: The stereochemistry at the 3-position of the piperidine ring is inverted during the Mitsunobu reaction. Therefore, starting with the (S)-enantiomer of the alcohol yields the (R)-configured product, which is the desired stereoisomer for Ibrutinib.

Quantitative Data

The efficiency of the synthesis of chiral 3-hydroxypiperidine derivatives is critical for the overall yield of the final pharmaceutical product. The following table summarizes representative data for the enzymatic synthesis of the closely related (S)-1-Boc-3-hydroxypiperidine.

PrecursorBiocatalyst/EnzymeReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Yield (%)Reference
N-Boc-3-piperidoneBaker's Yeast---90-95
N-Boc-3-piperidoneKetoreductase (KRED 110)3-4>99>99-
N-Boc-3-piperidoneCo-expressed KRED and GDH24>99>99-[3]

Signaling Pathway

Ibrutinib, synthesized using the chiral building block, is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[4][5]

BTK_Signaling_Pathway Antigen Antigen BCR BCR LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCγ2 PLCγ2 BTK->PLCγ2 Activates Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits PIP2 PIP2 PLCγ2->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca_Release Ca²⁺ Release IP3->Ca_Release PKCβ PKCβ DAG->PKCβ Activates NF-κB_Pathway NF-κB Pathway PKCβ->NF-κB_Pathway Activates Cell_Proliferation Cell Proliferation & Survival NF-κB_Pathway->Cell_Proliferation

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and its Inhibition by Ibrutinib.

Experimental Workflow

The synthesis of an Ibrutinib precursor using this compound follows a logical workflow, as illustrated below.

Synthesis_Workflow Start Starting Materials Cbz_Protection Cbz Protection of 3-Hydroxypiperidine Chiral_Resolution Chiral Resolution Cbz_Protection->Chiral_Resolution S_Enantiomer (S)-Benzyl 3-hydroxypiperidine- 1-carboxylate Chiral_Resolution->S_Enantiomer Mitsunobu Mitsunobu Reaction with Pyrazolopyrimidine Core S_Enantiomer->Mitsunobu Ibrutinib_Precursor Ibrutinib Precursor Mitsunobu->Ibrutinib_Precursor Deprotection_Acylation Deprotection and Acylation Ibrutinib_Precursor->Deprotection_Acylation Ibrutinib_Final Ibrutinib Deprotection_Acylation->Ibrutinib_Final

Caption: General workflow for the synthesis of Ibrutinib using the chiral building block.

Conclusion

This compound is a highly valuable chiral building block in modern organic synthesis and drug discovery. Its successful application in the synthesis of complex pharmaceutical agents like Ibrutinib underscores its importance. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors. The robust nature of the Cbz protecting group and the well-defined stereochemistry of the hydroxyl group make it an ideal choice for the construction of enantiomerically pure molecules with significant biological activity.

References

Experimental procedure for the N-benzylation of 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An established method for the N-benzylation of 3-hydroxypiperidine is detailed in this application note, providing a comprehensive protocol for researchers in organic synthesis and drug development. The procedure focuses on the direct alkylation of the secondary amine using benzyl bromide and a base, a common and effective method for this transformation.

Application Note: N-Benzylation of 3-Hydroxypiperidine

Introduction

N-benzyl-3-hydroxypiperidine is a valuable building block in the synthesis of various pharmaceutical compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and the N-benzyl group can serve as a protecting group or be a key structural feature for biological activity. This document outlines a detailed experimental procedure for the synthesis of N-benzyl-3-hydroxypiperidine from 3-hydroxypiperidine.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of 3-hydroxypiperidine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A base is used to neutralize the hydrobromic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Experimental Protocols

Materials and Equipment:

  • 3-hydroxypiperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethyl acetate

  • n-Hexane

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 2L three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 3-hydroxypiperidine (101.2g, 1 mol) in 1L of toluene.

  • Addition of Base: Add potassium carbonate (276.4g, 2 mol) to the solution with stirring.

  • Addition of Benzyl Bromide: Heat the mixture to 40-50°C. Add benzyl bromide (153.9g, 0.9 mol) dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 40-50°C for 5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a developing solvent system of n-hexane:ethyl acetate (5:1).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts.

  • Extraction: Wash the filtrate with water (2 x 200 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. The crude N-benzyl-3-hydroxypiperidine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene is flammable and should be handled with care, away from ignition sources.

Data Presentation

The following table summarizes the quantitative data from different experimental conditions for the N-benzylation of 3-hydroxypiperidine.[1]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Material 3-hydroxypiperidine3-hydroxypiperidine3-hydroxypiperidine
Reagent Benzyl bromideBenzyl chlorideBenzyl bromide
Base Potassium carbonateCesium carbonateSodium carbonate
Solvent TolueneAcetoneTetrahydrofuran
Molar Ratio (Amine:Halide:Base) 1 : 0.9 : 21 : 0.95 : 1.51 : 0.95 : 2.5
Temperature 40-50°C40-50°CReflux
Reaction Time 5 hours3 hours4 hours

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-hydroxypiperidine in Toluene B Add Potassium Carbonate A->B C Heat to 40-50°C B->C D Add Benzyl Bromide Dropwise C->D E Stir at 40-50°C for 5h D->E F Monitor by TLC E->F G Cool to Room Temperature F->G H Filter Solids G->H I Wash with Water H->I J Dry Organic Layer I->J K Concentrate under Vacuum J->K L Purify (Distillation/Chromatography) K->L M Final Product L->M N-benzyl-3-hydroxypiperidine

Caption: Workflow for the N-benzylation of 3-hydroxypiperidine.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis and purification of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the pharmaceutical industry. The protocols described are designed for scalability and efficiency, drawing from established industrial practices for analogous compounds.

Overview of Synthetic Strategies

The synthesis of this compound on a large scale is typically approached through a multi-step process. The most common and economically viable route involves the initial synthesis of racemic 3-hydroxypiperidine, followed by chiral resolution to isolate the desired (S)-enantiomer, and subsequent protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz or Z) group.

An alternative, increasingly utilized method is the asymmetric reduction of a protected 3-piperidone precursor using biocatalysts, which can directly yield the desired (S)-enantiomer with high optical purity.[1][2][3] This approach can reduce the number of steps and improve overall yield by avoiding a classical resolution.

This document will focus on the classical resolution pathway, which is widely implemented in industrial settings.

Experimental Protocols

Large-Scale Synthesis of 3-Hydroxypiperidine

This protocol is adapted from a large-scale industrial synthesis of 3-hydroxypiperidine via the hydrogenation of 3-hydroxypyridine.[4][5]

Reaction Scheme:

Materials and Equipment:

  • High-pressure autoclave (e.g., 200 L)

  • 3-Hydroxypyridine

  • Rhodium-Nickel on carbon catalyst (Rh 5%, Ni 0.5%)[5]

  • Phosphoric acid

  • Water (solvent)

  • Filtration unit

  • Vacuum distillation apparatus

Procedure:

  • Charge the high-pressure autoclave with 3-hydroxypyridine (10 kg, 105.3 mol), Rhodium-Nickel/carbon catalyst (500 g), phosphoric acid (0.5 kg, 5.1 mol), and water (42 L).[5]

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 5 atm.

  • Heat the reaction mixture to 50°C and maintain for 30 minutes with stirring.[5]

  • After the reaction is complete (monitored by a suitable chromatographic method), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be recovered and potentially recycled.

  • The filtrate is concentrated under reduced pressure to remove the bulk of the water.

  • The crude 3-hydroxypiperidine is then purified by vacuum distillation (65-67°C, 2 mmHg) to yield the final product.[5]

Data Summary:

ParameterValueReference
Starting Material3-Hydroxypyridine[5]
Scale10 kg[5]
CatalystRhodium-Nickel/Carbon[5]
SolventWater[5]
Temperature50°C[5]
Pressure5 atm[5]
Yield~92%[5]
PurityHigh (post-distillation)
Chiral Resolution of (±)-3-Hydroxypiperidine

This protocol is based on industrial methods for the chiral resolution of racemic amines using a chiral resolving agent, followed by isolation of the desired diastereomeric salt.[4]

Reaction Scheme:

Materials and Equipment:

  • Large glass-lined reactor with heating and cooling capabilities

  • (±)-3-Hydroxypiperidine

  • D-Pyroglutamic acid (resolving agent)

  • Ethanol (95%)

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charge the reactor with (±)-3-hydroxypiperidine (e.g., 400 kg) and 95% ethanol (500 L).[4]

  • Add D-Pyroglutamic acid (225 kg) to the solution.[4]

  • Heat the mixture to reflux until all solids dissolve.

  • Gradually cool the solution to -5°C to allow for the crystallization of the (S)-3-hydroxypiperidine D-pyroglutamate salt. Let it stand for 1 hour.[4]

  • Filter the solid precipitate and wash the filter cake with cold ethanol.

  • Dry the isolated salt in a vacuum oven. The unwanted (R)-enantiomer remains in the mother liquor.

Data Summary:

ParameterValueReference
Starting Material(±)-3-Hydroxypiperidine[4]
Scale400 kg[4]
Resolving AgentD-Pyroglutamic Acid[4]
Solvent95% Ethanol[4]
Crystallization Temp.-5°C[4]
Yield of Diastereomeric Salt~55%[4]
Synthesis of this compound

This protocol involves the N-protection of the resolved (S)-3-hydroxypiperidine salt. The procedure is an adaptation of a standard N-benzyloxycarbonylation reaction.[6][7]

Reaction Scheme:

Materials and Equipment:

  • Large glass-lined reactor

  • (S)-3-Hydroxypiperidine D-pyroglutamate

  • Benzyl Chloroformate

  • Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water (solvent system)

  • Ethyl Acetate (extraction solvent)

  • Brine solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Rotary evaporator or other solvent removal system

Procedure:

  • In the reactor, dissolve the (S)-3-hydroxypiperidine D-pyroglutamate salt in water.

  • Add sodium carbonate to neutralize the salt and create basic conditions.

  • Add THF to create a biphasic solvent system.

  • Cool the mixture and slowly add benzyl chloroformate dropwise at room temperature, maintaining the temperature.

  • Stir the reaction mixture for several hours until completion (monitored by TLC or HPLC).[6]

  • Perform a work-up by separating the organic layer.

  • Extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Data Summary:

ParameterValueReference
Starting Material(S)-3-Hydroxypiperidine salt[4]
Protecting AgentBenzyl Chloroformate[6]
BaseSodium Carbonate[6]
SolventTHF/Water[6]
Reaction Time~5 hours[6]
Theoretical YieldHigh
Large-Scale Purification

For large-scale production, purification by column chromatography is often not feasible. The preferred method is crystallization.

Procedure (Crystallization):

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether, toluene, or isopropanol).

  • Slowly cool the solution to induce crystallization. Seeding with a small crystal of the pure product may be necessary.

  • Allow the crystallization to proceed at a controlled temperature.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the final product under vacuum.

Data Summary (Purification):

ParameterValue
MethodCrystallization
SolventsEthyl Acetate/Petroleum Ether or other suitable solvents
Expected Purity>99%
Expected YieldHigh (dependent on crude purity)

Visualized Workflows

Synthesis Pathway

Synthesis_Pathway A 3-Hydroxypyridine B Racemic 3-Hydroxypiperidine A->B Hydrogenation C (S)-3-Hydroxypiperidine D-pyroglutamate Salt B->C Chiral Resolution D (S)-Benzyl 3-hydroxypiperidine-1-carboxylate C->D N-Protection (Cbz)

Caption: Overall synthetic pathway for this compound.

Purification Workflow

Purification_Workflow Start Crude Product from N-Protection Step Dissolve Dissolution in Hot Solvent Start->Dissolve Cool Controlled Cooling & Crystallization Dissolve->Cool Filter Filtration Cool->Filter Wash Crystal Washing with Cold Solvent Filter->Wash Dry Vacuum Drying Wash->Dry End Pure (S)-Benzyl 3-hydroxypiperidine-1-carboxylate Dry->End

Caption: Large-scale purification workflow via crystallization.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the high-yield purification of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include the undesired (R)-enantiomer, unreacted starting materials such as 3-hydroxypiperidine and benzyl chloroformate, and byproducts from side reactions. Residual solvents from the reaction or extraction steps can also be present.

Q2: What are the primary methods for purifying this compound to achieve high enantiomeric and chemical purity?

A2: The primary purification techniques include:

  • Recrystallization: A highly effective method for removing impurities and enhancing chiral purity, provided a suitable solvent system is identified.

  • Column Chromatography: Utilized to separate the desired product from starting materials and byproducts based on polarity. Chiral chromatography can be employed to separate enantiomers.

  • Enzymatic Resolution: This method can be used to selectively react with one enantiomer, allowing for the separation of the desired (S)-enantiomer.

Q3: How can I effectively remove the unwanted (R)-enantiomer?

A3: The (R)-enantiomer is the most challenging impurity to remove. The most effective methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique provides excellent separation of enantiomers.[1][2]

  • Diastereomeric Salt Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution: Specific enzymes can be used to selectively catalyze a reaction on the undesired (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Q4: My yield is consistently low after purification. What are the potential causes and how can I improve it?

A4: Low yields can result from several factors:

  • Product Loss During Extraction: Ensure optimal pH and solvent selection for efficient extraction of the product from the aqueous phase.

  • Incomplete Crystallization: Optimize the recrystallization solvent, temperature, and cooling rate to maximize crystal formation.

  • Adsorption on Silica Gel: During column chromatography, the product may adhere to the silica gel. Using a more polar eluent or adding a small amount of a basic modifier like triethylamine to the mobile phase can help mitigate this.

  • Decomposition: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to certain conditions. Avoid harsh acidic or basic conditions and prolonged heating.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Problem Possible Cause Troubleshooting Action
Product oils out instead of crystallizing. The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly.Try a less polar solvent or a solvent mixture. Cool the solution slowly with gentle stirring. Seeding with a small crystal of the pure product can also induce crystallization.
Low recovery of crystals. The compound is too soluble in the recrystallization solvent, even at low temperatures.Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.
Crystals are colored or contain visible impurities. The initial crude product is highly impure, or impurities are co-crystallizing with the product.Perform a pre-purification step like a charcoal treatment to remove colored impurities. A second recrystallization may be necessary.
No crystal formation upon cooling. The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
Guide 2: Column Chromatography Problems
Problem Possible Cause Troubleshooting Action
Poor separation of the product from impurities. The mobile phase polarity is not optimized. The column is overloaded.Perform thin-layer chromatography (TLC) to determine the optimal eluent system. Reduce the amount of crude material loaded onto the column.
Product elutes with the solvent front. The mobile phase is too polar.Decrease the polarity of the eluent system.
Product does not elute from the column. The mobile phase is not polar enough, or the product is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. Add a small percentage of a modifier like triethylamine or methanol to the mobile phase.
Tailing of the product peak. The compound is interacting with acidic sites on the silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase to neutralize the acidic sites.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Yield (%) Achievable Purity (%) Key Advantages Key Disadvantages
Recrystallization 60-85>99Cost-effective, scalable, high purity achievable.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Silica Gel Chromatography 50-80>98Good for removing baseline impurities and starting materials.Can be time-consuming, potential for product loss on the column, may not separate enantiomers.
Chiral HPLC Variable (depends on scale)>99.9 (enantiomeric excess)Excellent separation of enantiomers.Expensive, not easily scalable for large quantities.[1]
Enzymatic Resolution 40-50 (for the desired enantiomer)>99 (enantiomeric excess)High enantioselectivity.Requires specific enzymes, can be costly, theoretical maximum yield is 50%.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Screen for a suitable solvent or solvent system. A common starting point is a mixture of ethyl acetate and hexanes. The ideal solvent should fully dissolve the crude product at an elevated temperature and result in low solubility upon cooling.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
  • Column: Chiralpak IC (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is commonly used. A typical starting ratio is 95:5 (n-hexane:IPA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system. The retention times for the (R) and (S) enantiomers will be different, allowing for the determination of the enantiomeric excess. For (S)-1-Boc-3-hydroxypiperidine, typical retention times are around 13.69 min for the (S)-isomer and 12.60 min for the (R)-isomer under these conditions.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product start Crude Product recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography purity_check Purity & Yield Check recrystallization->purity_check chromatography->purity_check chiral_hplc Chiral HPLC purity_check->chiral_hplc Check ee% chiral_hplc->recrystallization ee% < 99% final_product High-Purity Product chiral_hplc->final_product ee% > 99% troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purification Yield oiling_out Oiling Out start->oiling_out low_recovery Low Crystal Recovery start->low_recovery poor_separation Poor Separation start->poor_separation product_loss Product Loss on Column start->product_loss solution1 solution1 oiling_out->solution1 Action: Change solvent / Slow cooling solution2 solution2 low_recovery->solution2 Action: Use anti-solvent solution3 solution3 poor_separation->solution3 Action: Optimize mobile phase solution4 solution4 product_loss->solution4 Action: Add modifier to eluent

References

Strategies to improve the yield and enantioselectivity of (S)-3-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-3-Hydroxypiperidine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-3-hydroxypiperidine, a key chiral intermediate in the pharmaceutical industry.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing (S)-3-hydroxypiperidine with high yield and enantioselectivity?

A1: The main strategies can be broadly categorized into two groups: chemical synthesis and biocatalytic methods.

  • Chemical Synthesis:

    • Chiral Resolution: This traditional method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as D-pyroglutamic acid or L-camphorsulfonic acid, followed by protection of the nitrogen atom (e.g., with a Boc group).[2][3] While straightforward, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer and can involve costly resolving agents.[2]

    • Asymmetric Synthesis: This approach builds the chiral center into the molecule from achiral starting materials using chiral catalysts or auxiliaries. Methods include proline-catalyzed α-aminooxylation and asymmetric intramolecular aza-Michael cyclizations.[4][5] These routes can offer high enantioselectivity but may involve multiple steps and require careful optimization.[1][5]

  • Biocatalytic Methods:

    • Enzymatic Asymmetric Reduction: This is a highly efficient and green method that utilizes ketoreductases (KREDs) or whole-cell biocatalysts (like Baker's yeast) to asymmetrically reduce a prochiral ketone precursor, typically N-Boc-3-piperidone (NBPO).[1][2] This strategy is often preferred for its high yields, exceptional enantioselectivity (>99% ee), mild reaction conditions, and environmental friendliness.[6] Co-expression of the ketoreductase with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), can further enhance efficiency and reduce costs.[6]

Q2: Which synthesis method generally provides the highest yield and enantioselectivity?

A2: Biocatalytic methods, particularly the asymmetric reduction of N-Boc-3-piperidone using ketoreductases, consistently report the highest yields and enantioselectivities. Several studies have demonstrated yields exceeding 90% and enantiomeric excess (ee) greater than 99%.[2][6][7][8]

Q3: What is the role of the "Boc" protecting group?

A3: The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the piperidine ring. It is introduced to prevent unwanted side reactions at the nitrogen during the synthesis and to improve the solubility and handling of the intermediates. The synthesis of (S)-N-Boc-3-hydroxypiperidine is a key step in the production of various pharmaceuticals, including the anticancer drug ibrutinib.[6][9]

Troubleshooting Guides

Issue 1: Low Yield in Chiral Resolution
  • Symptom: The final yield of (S)-3-hydroxypiperidine is significantly below the theoretical maximum of 50%.

  • Possible Causes & Solutions:

    • Incomplete Resolution: The equilibrium between the diastereomeric salts may not have been reached.

      • Troubleshooting:

        • Ensure the molar ratio of the resolving agent to the racemic 3-hydroxypiperidine is optimized. A common ratio is 1:0.5 to 1:0.8.[3]

        • Increase the reflux time to ensure complete salt formation.[3]

        • Control the cooling rate during crystallization. Slow cooling can lead to purer crystals and better separation.

    • Loss of Product During Workup: The desired enantiomer may be lost during extraction or purification steps.

      • Troubleshooting:

        • Perform extractions with an appropriate solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.[3]

        • Carefully monitor pH during the workup to ensure the product is in the desired form for extraction.

Issue 2: Low Enantioselectivity in Biocatalytic Reduction
  • Symptom: The enantiomeric excess (ee) of the (S)-3-hydroxypiperidine product is below the desired level (e.g., <99%).

  • Possible Causes & Solutions:

    • Suboptimal Reaction Conditions: The enzyme's activity and selectivity are highly dependent on the reaction environment.

      • Troubleshooting:

        • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and reduced selectivity. An optimal range is often found to be between 30-40°C.[2][6]

        • pH: The pH of the reaction buffer is critical. The optimal pH is typically around 6.5-7.5.[2][6][8]

        • Co-solvent: The choice and concentration of a co-solvent (e.g., isopropanol) to dissolve the substrate can impact enzyme activity.[7]

    • Insufficient Cofactor Regeneration: Inadequate regeneration of the cofactor (e.g., NADH or NADPH) can limit the reaction rate and potentially affect enantioselectivity.

      • Troubleshooting:

        • Ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase (GDH) and a sufficient concentration of glucose.[6][8]

        • Optimize the ratio of the ketoreductase to the regeneration enzyme.[6]

    • Enzyme Inhibition: High concentrations of the substrate or product can inhibit the enzyme.

      • Troubleshooting:

        • Consider a fed-batch approach where the substrate is added gradually to maintain a low concentration in the reaction mixture.

        • Investigate the use of thermostable aldo-keto reductases that have shown no substrate inhibition.[8]

Issue 3: Incomplete Conversion in Asymmetric Synthesis
  • Symptom: The reaction stalls before all the starting material is consumed.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

      • Troubleshooting:

        • Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture.

        • Screen different catalysts to find one with better stability under the desired conditions.[5]

    • Unfavorable Reaction Equilibrium: The reaction may be reversible.

      • Troubleshooting:

        • Consider removing a byproduct to drive the reaction to completion.

        • Adjust the reaction temperature and time to favor product formation.[5]

Quantitative Data Summary

Synthesis StrategyCatalyst/ReagentSubstrateYieldEnantiomeric Excess (ee)Reference
Biocatalytic Reduction Ketoreductase (KRED 110)N-Boc-3-piperidone90-95%100%[2]
Biocatalytic Reduction Recombinant Ketoreductase (KR-110)N-Boc-3-piperidone>97%>99%[7]
Biocatalytic Reduction Co-expressed KRED and GDHN-Boc-3-piperidone>99% (conversion)>99%[6]
Biocatalytic Reduction Aldo-keto reductase (AKR-43)N-Boc-3-piperidone>99% (conversion)>99%[8]
Chemical Resolution D-pyroglutamic acid3-hydroxypiperidine<50% (theoretical)High[3]
Asymmetric Synthesis Proline-catalyzed α-aminooxylationAldehyde precursor38% (overall)97%[4]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Ketoreductase

This protocol is a generalized procedure based on common practices in the literature.[2][6]

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 6.5-7.5).[6][8]

    • Add the ketoreductase (e.g., KRED 110) and the cofactor regeneration enzyme (e.g., glucose dehydrogenase).[2][6]

    • Add the cofactor (e.g., NADP+) and the substrate for the regeneration enzyme (e.g., D-glucose).[6]

  • Substrate Addition:

    • Dissolve N-Boc-3-piperidone in a minimal amount of a suitable co-solvent (e.g., isopropanol).

    • Add the substrate solution to the reaction mixture to a final concentration of 10-100 g/L.[2][6][7]

  • Reaction Conditions:

    • Maintain the reaction temperature between 30-40°C with stirring.[2][6]

    • Monitor the progress of the reaction by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary.

Visualizations

Workflow for Biocatalytic Synthesis

Biocatalytic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Buffer Prepare Buffer (pH 6.5-7.5) Enzymes Add KRED & GDH Cofactors Add NADP+ & Glucose Substrate Add N-Boc-3-piperidone Incubate Incubate at 30-40°C with Stirring Substrate->Incubate Monitor Monitor by TLC/HPLC Incubate->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Reaction Complete Dry Dry & Concentrate Extract->Dry Purify Purify (Optional) Dry->Purify Product Product Purify->Product (S)-3-hydroxypiperidine

Caption: A generalized workflow for the biocatalytic synthesis of (S)-3-hydroxypiperidine.

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting_Enantioselectivity Start Low Enantiomeric Excess (ee) Condition_Check Are Reaction Conditions Optimal? Start->Condition_Check Cofactor_Check Is Cofactor Regeneration Efficient? Condition_Check->Cofactor_Check Yes Optimize_Conditions Optimize Temperature, pH, and Co-solvent Condition_Check->Optimize_Conditions No Inhibition_Check Is Substrate/Product Inhibition Occurring? Cofactor_Check->Inhibition_Check Yes Optimize_Cofactor Adjust Enzyme Ratios Ensure Sufficient Glucose Cofactor_Check->Optimize_Cofactor No Fed_Batch Implement Fed-Batch Substrate Addition Inhibition_Check->Fed_Batch Yes End High Enantioselectivity Achieved Inhibition_Check->End No Optimize_Conditions->Condition_Check Re-evaluate Optimize_Cofactor->Cofactor_Check Re-evaluate Fed_Batch->Inhibition_Check Re-evaluate

Caption: A decision tree for troubleshooting low enantioselectivity in biocatalytic reductions.

References

Identifying and minimizing side products in N-benzyl-3-hydroxypiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of N-benzyl-3-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-benzyl-3-hydroxypiperidine?

A1: The two primary synthetic routes are the direct N-alkylation of 3-hydroxypiperidine with a benzylating agent (such as benzyl bromide or chloride) and the reductive amination of 3-hydroxypiperidine with benzaldehyde.[1] An alternative, though less common, route involves the benzylation of 3-hydroxypyridine to form a quaternary ammonium salt, followed by reduction of the pyridine ring.[2][3]

Q2: What are the major side products I should be aware of during the N-alkylation of 3-hydroxypiperidine?

A2: The most significant side products in the N-alkylation method are:

  • N,N-dibenzyl-3-hydroxypiperidinium salt (Quaternary Ammonium Salt): This results from over-alkylation of the desired product.[4]

  • O-benzylated product (1-benzyl-3-(benzyloxy)piperidine): This can form if the hydroxyl group reacts with the benzylating agent, particularly if an excess of the agent is used.[2]

  • Unreacted 3-hydroxypiperidine: Incomplete conversion can leave starting material in the product mixture.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To minimize over-alkylation, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the amine or, more commonly, a slight deficiency of the alkylating agent (e.g., 0.9-0.95 equivalents of benzyl bromide) is an effective strategy.[2] Additionally, slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating agent, further reducing the likelihood of a second benzylation.

Q4: Is reductive amination a better method to avoid over-alkylation?

A4: Yes, reductive amination is an excellent alternative that generally provides high selectivity for the mono-alkylated product, thus avoiding the issue of over-alkylation.[5] This method involves the reaction of 3-hydroxypiperidine with benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired N-benzyl-3-hydroxypiperidine.

Q5: What potential side products should I watch for in the reductive amination synthesis?

A5: While over-alkylation is avoided, other side products can occur in reductive amination, including:

  • Unreacted 3-hydroxypiperidine or benzaldehyde: Incomplete reaction will leave starting materials.

  • Benzyl alcohol: This can be formed by the reduction of benzaldehyde if the reducing agent is too reactive or if conditions are not optimized.

  • Side products from the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts from its decomposition or reaction with the solvent may be present.

Troubleshooting Guides

Problem 1: Low Yield and Presence of a Highly Polar Impurity in N-Alkylation Synthesis

Symptom: The final product shows a low yield, and TLC/LC-MS analysis indicates a significant amount of a highly polar byproduct that remains at the baseline or elutes very early in reverse-phase chromatography.

Likely Cause: Formation of the N,N-dibenzyl-3-hydroxypiperidinium salt (quaternary ammonium salt) due to over-alkylation.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure that no more than 1.0 equivalent of the benzylating agent was used. It is highly recommended to use a slight deficiency (0.9 to 0.95 equivalents).

  • Control Reagent Addition: Add the benzylating agent slowly and dropwise to the solution of 3-hydroxypiperidine and base. This helps to prevent localized high concentrations of the alkylating agent.

  • Optimize Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases may be less effective at deprotonating the product, thus reducing its reactivity towards further alkylation.

Problem 2: Impurity with a Similar Polarity to the Product Detected by GC-MS

Symptom: GC-MS analysis reveals an impurity with a mass corresponding to the addition of two benzyl groups, but the polarity is not as high as a quaternary salt.

Likely Cause: Formation of the O-benzylated side product, 1-benzyl-3-(benzyloxy)piperidine. A patent suggests that byproducts where both oxygen and nitrogen are benzylated can have boiling points close to the desired product, making purification by distillation difficult.[2]

Troubleshooting Steps:

  • Strict Stoichiometry Control: The formation of this byproduct is more likely when an excess of the benzylating agent is used. Re-evaluate and confirm the molar ratios of your reactants.

  • Hydroxyl Group Protection: For achieving very high purity, a protection strategy can be employed. One patented method involves the in-situ protection of the hydroxyl group as a trimethylsilyl (TMS) ether using an agent like hexamethyldisilazane after the initial N-benzylation.[2] The TMS group is then removed in a subsequent step to yield the high-purity product.

  • Purification: Careful column chromatography may be required to separate this byproduct from the desired N-benzyl-3-hydroxypiperidine.

Problem 3: Presence of 3-hydroxypiperidine in the Final Product (Synthesis via Reduction of N-benzyl-3-hydroxypyridinium salt)

Symptom: When synthesizing N-benzyl-3-hydroxypiperidine by the reduction of an N-benzyl-3-hydroxypyridinium salt, a significant amount of 3-hydroxypiperidine is observed as a byproduct.

Likely Cause: Debenzylation (cleavage of the N-benzyl bond) is occurring during the hydrogenation step. This is a known side reaction with certain catalysts.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Common catalysts like Raney nickel and palladium on carbon can promote debenzylation.[3] A specialized, low-cost nickel-based catalyst has been developed to avoid this side reaction while operating under moderate hydrogen pressure.[3]

  • Reaction Conditions: Harsh reaction conditions (high temperature and pressure) can also contribute to debenzylation. Ensure the reaction is carried out under the mildest conditions that still afford a reasonable reaction rate.

Data Presentation

Table 1: Influence of Reactant Stoichiometry on Product Purity in N-Alkylation

3-Hydroxypiperidine (equivalents)Benzyl Bromide (equivalents)Base (equivalents)SolventTemperature (°C)Product GC Purity (%)Primary Side ProductReference
1.00.9K₂CO₃ (2.0)Toluene40-50>97% (after distillation)Unreacted 3-hydroxypiperidine[2]
1.00.95Cs₂CO₃ (1.5)Acetone40-50Not specified, but highUnreacted 3-hydroxypiperidine[2]
1.00.95Na₂CO₃ (2.5)THFReflux97.6% (as TMS ether)Unreacted 3-hydroxypiperidine[2]

Note: The GC purity in the third entry refers to the N-benzyl-3-trimethylsiloxypiperidine intermediate before deprotection.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Hydroxypiperidine with Benzyl Bromide

This protocol is adapted from a patented procedure designed to minimize over-alkylation.[2]

  • Setup: In a 2L three-necked flask equipped with a magnetic stirrer, add 3-hydroxypiperidine (101.2g, 1mol) and dissolve it in 1L of toluene.

  • Base Addition: Add potassium carbonate (276.4g, 2mol) to the solution.

  • Reagent Addition: Begin dropwise addition of benzyl bromide (153.9g, 0.9mol).

  • Reaction: Maintain the reaction temperature at 40-50°C for 5 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC (developing agent: n-hexane/ethyl acetate = 5:1).

  • Work-up: After the reaction is complete, cool the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation to remove low-boiling substances and isolate the N-benzyl-3-hydroxypiperidine.

Protocol 2: Reductive Amination of 3-Hydroxypiperidine with Benzaldehyde

This is a general protocol for reductive amination, which is known to be effective in preventing over-alkylation.

  • Setup: In a round-bottom flask, dissolve 3-hydroxypiperidine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualizations

Reaction_Pathway_N_Alkylation cluster_reactants Reactants cluster_products Products 3-Hydroxypiperidine 3-Hydroxypiperidine Product N-benzyl-3-hydroxypiperidine 3-Hydroxypiperidine->Product N-Alkylation Side_Product_2 O-benzylated Product 3-Hydroxypiperidine->Side_Product_2 O-Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product Base Base (e.g., K₂CO₃) Base->Product Side_Product_1 Quaternary Ammonium Salt (Over-alkylation) Product->Side_Product_1 Excess Benzyl Bromide

Caption: Reaction pathway for N-alkylation of 3-hydroxypiperidine.

Troubleshooting_Workflow cluster_n_alkylation N-Alkylation Issues cluster_reductive_amination Reductive Amination Issues start Low Yield or Impurity Detected check_method Identify Synthesis Method start->check_method polar_impurity Highly Polar Impurity? check_method->polar_impurity N-Alkylation unreacted_sm Unreacted Starting Material? check_method->unreacted_sm Reductive Amination similar_polarity_impurity Similar Polarity Impurity? polar_impurity->similar_polarity_impurity No over_alkylation Likely Over-alkylation (Quaternary Salt) polar_impurity->over_alkylation Yes o_benzylation Likely O-benzylation similar_polarity_impurity->o_benzylation Yes adjust_stoichiometry Adjust Stoichiometry (Use <1 eq. BnBr) over_alkylation->adjust_stoichiometry o_benzylation->adjust_stoichiometry protect_hydroxyl Consider OH Protection o_benzylation->protect_hydroxyl optimize_conditions Optimize Reaction Time/ Reducing Agent Amount unreacted_sm->optimize_conditions Yes

Caption: Troubleshooting workflow for identifying side products.

References

Optimizing reaction conditions for the chiral resolution of 3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 3-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of 3-hydroxypiperidine?

The most common methods for resolving racemic 3-hydroxypiperidine are:

  • Enzymatic Kinetic Resolution: This highly efficient method utilizes enzymes, such as lipases or ketoreductases (KREDs), to selectively catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer or the product. This is often the preferred method due to its high selectivity and mild reaction conditions.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic 3-hydroxypiperidine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1][2] These salts have different solubilities, enabling their separation through fractional crystallization.[1][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP) can be used to separate the enantiomers.[3][4] This method is effective for both analytical and preparative scales.

Q2: How do I choose the right enzyme for enzymatic resolution?

The choice of enzyme is critical for successful resolution. Ketoreductases (KREDs) are often used for the asymmetric reduction of a precursor ketone (e.g., N-Boc-3-piperidone) to yield enantiomerically pure (S)- or (R)-N-Boc-3-hydroxypiperidine.[4][5] Lipases are commonly employed for the kinetic resolution of racemic N-protected 3-hydroxypiperidine through enantioselective acylation.[6][7] Screening a panel of commercially available enzymes is the most effective approach to identify the one with the highest activity and enantioselectivity for your specific substrate.

Q3: What are common chiral resolving agents for diastereomeric salt formation of 3-hydroxypiperidine?

For basic compounds like 3-hydroxypiperidine, chiral acids are used as resolving agents.[1][8] Effective agents include derivatives of tartaric acid (like L-camphorsulfonic acid) and mandelic acid.[9][10] The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical screening to find the optimal conditions.[11]

Q4: How can I determine the enantiomeric excess (ee) of my resolved 3-hydroxypiperidine?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of 3-hydroxypiperidine derivatives.[4][9] A chiral stationary phase, such as Chiralpak IC, is often used with a mobile phase typically consisting of a mixture of n-hexane and isopropanol.[4][9]

Troubleshooting Guides

Enzymatic Resolution
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive enzyme- Incorrect cofactor or cofactor regeneration system not working- Sub-optimal pH or temperature- Poor substrate solubility- Presence of inhibitors- Verify enzyme activity with a known substrate.- Ensure the correct cofactor (e.g., NAD+/NADH or NADP+/NADPH) is used and the regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase) is active.[5][12]- Optimize pH and temperature according to the enzyme's specifications. A typical starting point is pH 7.0-7.5 and a temperature of 30-40°C.[5][9]- Use a co-solvent (e.g., IPA, DMSO) to improve substrate solubility.[9]- Purify the substrate to remove potential inhibitors.
Low Enantioselectivity (ee) - Incorrect enzyme choice- Sub-optimal reaction conditions (temperature, solvent)- Reaction has proceeded past 50% conversion (for kinetic resolutions)- Screen a wider range of enzymes (lipases, ketoreductases) to find one with higher E-value.[6]- Vary the reaction temperature and solvent system, as these can influence enantioselectivity.- For kinetic resolutions, monitor the reaction progress and stop it at or near 50% conversion to maximize the ee of the remaining substrate.
Enzyme Denaturation - High temperature- Extreme pH- Presence of organic solvents- Operate within the enzyme's recommended temperature range. For many ketoreductases, the optimal temperature is between 35-40°C.[9]- Maintain the pH within the enzyme's stability range, typically using a buffer (e.g., phosphate buffer).[5]- If a co-solvent is necessary, use the minimum amount required and choose one known to be compatible with the enzyme.
Diastereomeric Salt Formation
ProblemPotential Cause(s)Suggested Solution(s)
No Crystallization - Inappropriate solvent- Solution is not supersaturated- Impurities in the starting material- Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).[11]- Concentrate the solution by slowly evaporating the solvent.[3]- Try adding a seed crystal from a previous successful batch.[3]- Scratch the inside of the flask with a glass rod to induce nucleation.[3]- Ensure the racemic 3-hydroxypiperidine and the resolving agent are of high purity.
Low Yield of Diastereomeric Salt - The desired diastereomeric salt has significant solubility in the mother liquor.- Incorrect stoichiometry of the resolving agent.- Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) before filtration to maximize precipitation.[3]- Minimize the volume of solvent used for crystallization.[11]- Optimize the molar ratio of the racemate to the resolving agent. While a 1:1 ratio is a common starting point, this can be adjusted.[11]
Low Enantiomeric Purity of the Resolved Amine - Co-precipitation of both diastereomeric salts.- Inefficient separation during filtration.- Racemization during salt breaking.- Employ a slow cooling rate during crystallization to prevent trapping the undesired diastereomer.[3]- Perform multiple recrystallizations of the diastereomeric salt to improve purity.- When liberating the free amine from the salt (e.g., by adding a base), use mild conditions to avoid racemization.

Quantitative Data Summary

Optimized Conditions for Enzymatic Asymmetric Reduction of N-Boc-3-piperidone
ParameterOptimized ValueReference(s)
Enzyme Ketoreductase (KRED 110)[9]
Substrate Concentration 10 g/L[9]
Co-solvent Isopropanol (IPA)[9]
Cofactor NAD+[9]
Buffer 200mM Triethanolamine HCl[9]
pH 7.5[9]
Temperature 35 - 40 °C[9]
Reaction Time 3 - 4 hours[9]
Conversion >99%[9]
Enantiomeric Purity 100%[9]
Optimized Conditions for Coexpression of Ketoreductase and Glucose Dehydrogenase
ParameterOptimized ValueReference(s)
Catalyst Cell-free extract of E. coli coexpressing KRED and GDH[5]
Substrate Concentration 100 g/L N-Boc-3-piperidone[5]
Cosubstrate Concentration 130 g/L D-glucose[5]
Cofactor Concentration 0.2 g/L NADP+[5]
Buffer 100 mmol/L PBS[5]
pH 6.5[5]
Temperature 35 °C[5]
Reaction Time 12 hours[5]
Conversion 99.2%[5]
Enantiomeric Purity >99%[5]

Experimental Protocols

Protocol 1: Enzymatic Resolution using a Ketoreductase

This protocol is adapted from the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine.[9]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing 200mM triethanolamine HCl buffer (pH 7.5).

  • Add Reagents: Add N-Boc-3-piperidone (dissolved in a minimal amount of isopropanol) to a final concentration of 10 g/L. Add NAD+ to a final concentration of 10mM.

  • Initiate Reaction: Add the ketoreductase enzyme (e.g., KRED 110) to a final concentration of 3% (w/v).

  • Incubation: Stir the reaction mixture at approximately 230 rpm and maintain the temperature between 35-40°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete (typically 3-4 hours), extract the product with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Determine the yield and analyze the enantiomeric excess of the product by chiral HPLC.

Protocol 2: Diastereomeric Salt Formation and Crystallization

This is a general protocol for the resolution of a racemic amine with a chiral acid.

  • Dissolution: Dissolve the racemic N-protected-3-hydroxypiperidine in a suitable solvent (e.g., ethanol, isopropanol). Heat the solution gently to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid) in the same solvent, heating if necessary.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, continue to cool the mixture in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Recrystallization: To improve diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine. Extract the free amine into an organic solvent (e.g., dichloromethane).

  • Analysis: Dry the organic extract, remove the solvent, and determine the enantiomeric excess of the resolved amine by chiral HPLC.

Visualizations

experimental_workflow_enzymatic start Start setup Prepare Buffer (pH 7.5) start->setup add_substrate Add N-Boc-3-piperidone & Cofactor (NAD+) setup->add_substrate add_enzyme Add Ketoreductase (KRED) add_substrate->add_enzyme react Incubate (35-40°C, 230 rpm) add_enzyme->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup Extraction with Ethyl Acetate monitor->workup Complete analysis Chiral HPLC Analysis (ee determination) workup->analysis end End analysis->end

Caption: Workflow for Enzymatic Resolution.

experimental_workflow_diastereomeric start Start dissolve_racemate Dissolve Racemic Amine in Hot Solvent start->dissolve_racemate add_resolver Add Chiral Resolving Agent dissolve_racemate->add_resolver cool Slow Cooling & Crystallization add_resolver->cool filtrate Filter Crystals (Diastereomer 1) cool->filtrate recrystallize Recrystallize for Higher Purity filtrate->recrystallize recrystallize->cool Needs More liberate Liberate Free Amine (Base Treatment) recrystallize->liberate Purity OK extract Extract & Purify Enriched Enantiomer liberate->extract analyze Chiral HPLC Analysis extract->analyze end End analyze->end

Caption: Workflow for Diastereomeric Salt Resolution.

troubleshooting_logic problem Low Yield or Low Enantioselectivity is_enzymatic Enzymatic Resolution? problem->is_enzymatic check_enzyme Check Enzyme Activity & Cofactor is_enzymatic->check_enzyme Yes is_diastereomeric Diastereomeric Salt Formation? is_enzymatic->is_diastereomeric No optimize_conditions Optimize pH, Temp, Solvent check_enzyme->optimize_conditions monitor_time Monitor Reaction Time (Stop at ~50%) optimize_conditions->monitor_time screen_solvents Screen Solvents & Resolving Agents is_diastereomeric->screen_solvents Yes optimize_cooling Optimize Cooling Rate & Temperature screen_solvents->optimize_cooling recrystallize Perform Recrystallization optimize_cooling->recrystallize

Caption: Troubleshooting Decision Tree.

References

Methods to prevent racemization of chiral 1-benzyl-3-hydroxypiperidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of chiral 1-benzyl-3-hydroxypiperidine during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization and why is it a concern during the synthesis of chiral 1-benzyl-3-hydroxypiperidine?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemic mixture). This is a significant concern in pharmaceutical synthesis as typically only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects. For 1-benzyl-3-hydroxypiperidine, maintaining its chiral integrity is crucial for its intended biological activity in subsequent applications.[1][2]

Q2: What are the primary causes of racemization for 1-benzyl-3-hydroxypiperidine during synthesis?

A2: The primary cause of racemization for this compound is exposure to harsh reaction conditions, particularly strong bases and high temperatures.[3][4] The hydrogen atom on the carbon bearing the hydroxyl group (the stereocenter) can become acidic under these conditions. A strong base can abstract this proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of the original stereochemistry and the formation of a racemic mixture.

Q3: I am performing an N-benzylation of chiral 3-hydroxypiperidine. What conditions should I use to avoid racemization?

A3: To avoid racemization during N-benzylation, it is crucial to use mild reaction conditions. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The reaction should also be conducted at lower temperatures, for example, at room temperature or slightly elevated temperatures (40-50°C), rather than at high reflux temperatures.[5]

Q4: My synthesis involves a step where the hydroxyl group might be susceptible to racemization. Is there a protecting group strategy I can employ?

A4: Yes, a protecting group strategy can be very effective. You can protect the hydroxyl group of 3-hydroxypiperidine before proceeding with other synthetic steps that might endanger the stereocenter. A common approach is to protect the hydroxyl group as a silyl ether, for example, by reacting it with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl). The silyl ether is generally stable under many reaction conditions, including N-benzylation. The protecting group can then be removed under mild acidic conditions (e.g., with a fluoride source like TBAF or dilute HCl) at the end of the synthesis without causing racemization.[6]

Q5: I am considering synthesizing chiral 1-benzyl-3-hydroxypiperidine from the corresponding ketone, 1-benzyl-3-piperidone. What methods are recommended to achieve high enantiomeric excess?

A5: The enantioselective reduction of 1-benzyl-3-piperidone is an excellent strategy to obtain the desired enantiomer with high purity. Biocatalytic reduction using ketoreductase (KRED) enzymes is a highly effective method, often providing very high enantiomeric excess (>99% ee) under mild reaction conditions.[7] Alternatively, asymmetric catalytic hydrogenation using chiral metal catalysts (e.g., based on ruthenium or rhodium) can also be employed to achieve high enantioselectivity.[8]

Q6: I have the undesired enantiomer of 1-benzyl-3-hydroxypiperidine. Is there a way to convert it to the desired enantiomer?

A6: The Mitsunobu reaction provides a classic method for the inversion of a stereocenter.[9] By reacting the undesired enantiomer with a nucleophile (e.g., a carboxylic acid) under Mitsunobu conditions (typically using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD), you can achieve an Sₙ2 reaction that inverts the stereochemistry at the hydroxyl-bearing carbon. Subsequent hydrolysis of the resulting ester will yield the desired enantiomer of 1-benzyl-3-hydroxypiperidine. It is important to carefully optimize the reaction conditions to ensure complete inversion and avoid side reactions.

Q7: How can I accurately determine the enantiomeric excess (e.e.) of my synthesized 1-benzyl-3-hydroxypiperidine?

A7: The most common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[7][10] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, you can calculate the e.e. It is crucial to use a validated chiral HPLC method with a suitable chiral column and mobile phase to ensure accurate results.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used as an alternative method.[12]

Data Presentation

Table 1: Comparison of Synthetic Methods and Conditions to Minimize Racemization

MethodKey Reagents/CatalystTypical ConditionsExpected Enantiomeric Excess (e.e.)Key Considerations
Mild N-Benzylation Benzyl bromide, K₂CO₃, Toluene40-50°C, 5 hoursHigh (if starting material is pure)Avoids strong bases and high temperatures that can cause racemization.[5]
Protecting Group Strategy 1. TBDMSCl, Imidazole2. Benzyl bromide, Na₂CO₃3. TBAF1. RT2. Reflux3. RTHigh (dependent on starting material)Protects the stereocenter during potentially harsh steps.[6]
Enantioselective Reduction Ketoreductase (KRED) enzyme, IsopropanolpH 7.0, 40°C>99%Highly selective and environmentally friendly method.[7]
Mitsunobu Inversion PPh₃, DIAD, p-Nitrobenzoic acidTHF, 0°C to RTHigh (inversion of stereochemistry)Useful for converting the undesired enantiomer to the desired one.[9][13]
Conditions to Avoid NaOH, KOH, LiOH120-300°C0% (complete racemization)These conditions are used to intentionally racemize the compound.[3][4]

Experimental Protocols

Protocol 1: Enantioselective Reduction of 1-Benzyl-3-piperidone using a Ketoreductase (KRED)

This protocol is a general guideline for the enzymatic reduction of 1-benzyl-3-piperidone to obtain enantiomerically pure (S)- or (R)-1-benzyl-3-hydroxypiperidine, depending on the specific KRED used.

  • Materials:

    • 1-Benzyl-3-piperidone

    • Ketoreductase (KRED) enzyme

    • NADP⁺ or NAD⁺ (depending on the enzyme's cofactor requirement)

    • Isopropanol (as a co-substrate for cofactor regeneration)

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

    • Ethyl acetate or other suitable organic solvent for extraction

  • Procedure:

    • In a reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add 1-benzyl-3-piperidone to the desired final concentration (e.g., 50 mM).

    • Add the cofactor (NADP⁺ or NAD⁺) to a catalytic amount (e.g., 1 mM).

    • Add isopropanol (e.g., 5-10% v/v).

    • Initiate the reaction by adding the KRED enzyme preparation.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the progress of the reaction by TLC or HPLC.

    • Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the enantiomeric excess of the final product by chiral HPLC.[7]

Protocol 2: Mitsunobu Inversion of (R)-1-Benzyl-3-hydroxypiperidine

This protocol describes the inversion of the stereochemistry of (R)-1-benzyl-3-hydroxypiperidine to yield the (S)-enantiomer.

  • Materials:

    • (R)-1-Benzyl-3-hydroxypiperidine

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • p-Nitrobenzoic acid (or another suitable carboxylic acid)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Methanol

    • Potassium carbonate

  • Procedure:

    • Dissolve (R)-1-benzyl-3-hydroxypiperidine, p-nitrobenzoic acid, and triphenylphosphine in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting alcohol.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting ester intermediate by column chromatography.

    • Dissolve the purified ester in methanol and add potassium carbonate.

    • Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitor by TLC).

    • Remove the methanol under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude (S)-1-benzyl-3-hydroxypiperidine.

    • Purify the final product by column chromatography.

    • Confirm the inversion and determine the enantiomeric excess by chiral HPLC.[13][14]

Visualizations

Caption: Base-catalyzed racemization mechanism of 1-benzyl-3-hydroxypiperidine.

Workflow cluster_chiral_precursor Starting from a Chiral Precursor cluster_achiral_precursor Starting from an Achiral Precursor Start Goal: Synthesize Chiral 1-Benzyl-3-hydroxypiperidine Q1 Do you have access to a chiral precursor? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No ChiralPrecursor Use Chiral 3-hydroxypiperidine A1_Yes->ChiralPrecursor AchiralPrecursor Start with 1-Benzyl-3-piperidone A1_No->AchiralPrecursor ProtectOH Protect Hydroxyl Group (e.g., as silyl ether) ChiralPrecursor->ProtectOH MildNBenzylation Mild N-Benzylation (e.g., K₂CO₃, Benzyl Bromide) ProtectOH->MildNBenzylation Deprotect Deprotection of Hydroxyl Group MildNBenzylation->Deprotect FinalProduct1 Chiral 1-Benzyl-3-hydroxypiperidine Deprotect->FinalProduct1 EnantioReduction Enantioselective Reduction (e.g., Ketoreductase) AchiralPrecursor->EnantioReduction FinalProduct2 Chiral 1-Benzyl-3-hydroxypiperidine EnantioReduction->FinalProduct2

Caption: Decision workflow for selecting a synthetic strategy to prevent racemization.

References

Troubleshooting low enantiomeric excess in the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (e.e.) in the synthesis of chiral piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial factors to check when encountering low enantiomeric excess?

A1: When troubleshooting low enantiomeric excess, the first parameters to investigate are the purity of your starting materials, the quality and handling of the catalyst and ligand, and the reaction conditions, particularly temperature and solvent. Impurities in the substrate or degradation of the catalyst can significantly impact stereoselectivity.

Q2: How does the catalyst-to-substrate ratio influence the enantiomeric excess?

A2: The catalyst-to-substrate ratio is a critical parameter. An insufficient amount of catalyst may lead to a slower reaction rate and potential background reactions that are not stereoselective, thus lowering the overall e.e. Conversely, an excessively high loading is not always beneficial and can be uneconomical. It is crucial to optimize this ratio for your specific transformation.

Q3: Can the solvent choice dramatically affect the outcome of an asymmetric synthesis?

A3: Absolutely. The polarity, coordinating ability, and protic nature of the solvent can influence the conformation of the catalyst-substrate complex, thereby directly impacting the enantioselectivity of the reaction. It is often necessary to screen a range of solvents to find the optimal one for a given catalytic system.

Q4: My reaction is not reaching full conversion, and the enantiomeric excess of the product formed is low. What could be the issue?

A4: Incomplete conversion coupled with low e.e. can point towards catalyst deactivation or inhibition. Potential causes include impurities in the substrate or solvent (e.g., water, coordinating species), or the product itself inhibiting the catalyst. It is also possible that the reaction conditions (temperature, pressure) are not optimal for both high conversion and high enantioselectivity.

Q5: I've repeated a literature procedure exactly but am getting significantly lower e.e. What are the likely culprits?

A5: This is a common issue. Subtle differences can have a large impact. Key areas to check are:

  • Catalyst/Ligand Source and Purity: Different suppliers may have varying quality. Ensure the catalyst and ligand are from a reliable source and have been stored correctly.

  • Reagent Purity: The purity of your substrate and any other reagents can differ.

  • Solvent Quality: Ensure you are using a dry, degassed solvent of the appropriate grade.

  • Inert Atmosphere: The efficiency of your inert atmosphere technique (e.g., glovebox vs. Schlenk line) can affect sensitive catalysts.

Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

Low enantiomeric excess is often resolved by systematically optimizing the reaction conditions. The following tables summarize the typical effects of key parameters.

Table 1: Effect of Solvent on Enantiomeric Excess

SolventDielectric Constant (ε)Typical ObservationRecommendation
Toluene2.4Often provides good selectivity for non-polar substrates.A good starting point for many asymmetric hydrogenations.
Dichloromethane (DCM)9.1Can improve solubility but may lower e.e. in some cases.Screen as an alternative, especially if substrate solubility is an issue.
Methanol (MeOH)33.0Protic nature can interfere with the catalyst or stabilize one transition state over another.Use with caution; can be beneficial for certain catalytic cycles.
Tetrahydrofuran (THF)7.6Coordinating solvent that can sometimes enhance or inhibit catalysis.Worth screening, but be aware of potential coordination to the metal center.

Table 2: Effect of Temperature on Enantiomeric Excess

TemperatureGeneral Effect on RateGeneral Effect on e.e.Recommendation
DecreasedSlowerOften HigherIf your e.e. is low, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
IncreasedFasterOften LowerMay be necessary for unreactive substrates, but often at the cost of selectivity.
Experimental Protocol: Asymmetric Hydrogenation of a Tetrahydropyridine Precursor

This protocol provides a general methodology for a common reaction where enantioselectivity is crucial.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure the tetrahydropyridine substrate is pure and dry.

    • Use anhydrous, degassed solvent.

  • Reaction Setup (in a glovebox or using Schlenk technique):

    • To a flame-dried Schlenk flask, add the chiral ligand (e.g., (R)-BINAP, 0.012 mmol).

    • Add the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.010 mmol).

    • Add the degassed solvent (e.g., 5 mL of methanol).

    • Stir the mixture for 20-30 minutes to allow for pre-formation of the active catalyst.

    • Add the tetrahydropyridine substrate (1.0 mmol).

  • Hydrogenation:

    • Seal the flask, remove it from the glovebox (if used), and connect it to a hydrogen manifold.

    • Purge the flask with hydrogen gas 3-5 times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).

  • Workup and Analysis:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified chiral piperidine using chiral HPLC or SFC.

Visual Guides

The following diagrams illustrate key troubleshooting and conceptual frameworks.

G cluster_0 Troubleshooting Workflow for Low Enantiomeric Excess start Low e.e. Observed check_purity Verify Purity of Substrate, Reagents, and Solvents start->check_purity check_catalyst Assess Catalyst/Ligand Integrity (Age, Storage, Handling) start->check_catalyst screen_conditions Systematically Screen Reaction Conditions check_purity->screen_conditions check_catalyst->screen_conditions temp Vary Temperature screen_conditions->temp Temperature solvent Screen Solvents screen_conditions->solvent Solvent concentration Adjust Concentration screen_conditions->concentration Concentration optimize_ligand Re-evaluate Ligand Choice temp->optimize_ligand solvent->optimize_ligand concentration->optimize_ligand ligand_structure Test Structurally Different Ligands optimize_ligand->ligand_structure success High e.e. Achieved optimize_ligand->success Optimization Successful ligand_structure->success

Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center Enantiomeric Excess (e.e.) metal Metal Precursor metal->center ligand Chiral Ligand Structure ligand->center metal_ligand Metal-to-Ligand Ratio metal_ligand->center temp Temperature temp->center pressure Pressure (if applicable) pressure->center solvent Solvent solvent->center time Reaction Time time->center substrate Substrate Structure substrate->center purity Substrate & Reagent Purity purity->center additives Additives / Co-catalysts additives->center

Caption: Key factors influencing the enantiomeric excess of a reaction.

Addressing low yields in the multi-step synthesis of complex piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in the multi-step synthesis of complex piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multi-step piperidine synthesis?

A1: Low yields in multi-step syntheses are often a cumulative effect of inefficiencies at each step. For piperidine derivatives, common issues include incomplete reactions, formation of side products, difficulties in purification, and decomposition of intermediates. Key reactions such as the Pictet-Spengler cyclization, N-alkylation, and functional group manipulations on the piperidine ring each present unique challenges that can contribute to overall yield loss.

Q2: How critical is the purity of starting materials and reagents?

A2: The purity of starting materials, reagents, and solvents is paramount. Impurities can interfere with catalytic cycles, lead to undesirable side reactions, and complicate the purification of the desired product. For instance, residual water can hinder reactions that are sensitive to moisture, such as those involving organometallic reagents or certain protecting group manipulations.

Q3: When should I consider using a protecting group strategy?

A3: Protecting groups are essential when a molecule contains multiple reactive sites that could compete in a given transformation.[1] For complex piperidine syntheses, protecting the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) is common to prevent its reaction during functionalization of other parts of the molecule.[2][3] A protecting group strategy is also crucial for achieving regioselectivity, for example, in the selective N-alkylation of a piperidine derivative that also contains another nucleophilic group.[4]

Q4: How can I minimize the formation of byproducts during N-alkylation?

A4: A common byproduct in the N-alkylation of secondary amines like piperidine is the over-alkylated quaternary ammonium salt. To minimize this, you can use a stoichiometric excess of the piperidine starting material relative to the alkylating agent. Another effective strategy is the slow addition of the alkylating agent to the reaction mixture, for instance, using a syringe pump, to maintain a low concentration of the alkylating agent throughout the reaction.[5] Alternatively, reductive amination is an excellent method that avoids the issue of over-alkylation.[6]

Troubleshooting Guides

Issue 1: Low Yield in Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline or tetrahydroisoquinoline core is giving a low yield. What are the potential causes and how can I troubleshoot it?

A: Low yields in the Pictet-Spengler reaction can arise from several factors related to the substrates, catalyst, and reaction conditions.[7][8]

Potential Causes & Troubleshooting Steps:

  • Insufficiently Activated Aromatic Ring: The electrophilic cyclization step requires an electron-rich aromatic ring. If your β-arylethylamine has electron-withdrawing groups, the reaction will be sluggish.

    • Solution: Consider using starting materials with electron-donating groups on the aromatic ring. Alternatively, harsher reaction conditions such as stronger acids (e.g., trifluoroacetic acid) or higher temperatures may be necessary to drive the reaction forward.[9]

  • Iminium Ion Formation is Inefficient: The reaction proceeds via an iminium ion intermediate. Its formation can be the rate-limiting step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the iminium ion. The choice and concentration of the acid catalyst are critical; screen different Brønsted or Lewis acids (e.g., HCl, TFA, BF₃·OEt₂) and their concentrations to find the optimal conditions.[7]

  • Substrate Decomposition: Sensitive starting materials or products may decompose under harsh acidic conditions or at elevated temperatures.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, try using milder reaction conditions, such as a weaker acid or lower temperature. Some Pictet-Spengler reactions can proceed at room temperature or even lower.[9]

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that dissolves all reactants. Common solvents include dichloromethane, toluene, and acetonitrile.[7] Gentle heating might be required to achieve dissolution.

Troubleshooting Workflow for Low-Yield Pictet-Spengler Reaction:

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler Reaction check_aromatic_activation Is the aromatic ring electron-rich? start->check_aromatic_activation harsher_conditions Use stronger acid (e.g., TFA) and/or higher temperature. check_aromatic_activation->harsher_conditions No check_iminium_formation Is iminium ion formation efficient? check_aromatic_activation->check_iminium_formation Yes harsher_conditions->check_iminium_formation optimize_acid Screen acid catalysts (Brønsted/Lewis) and concentrations. Ensure anhydrous conditions. check_iminium_formation->optimize_acid No check_decomposition Is there evidence of substrate/product decomposition? check_iminium_formation->check_decomposition Yes optimize_acid->check_decomposition milder_conditions Use milder acid and/or lower reaction temperature. check_decomposition->milder_conditions Yes check_solubility Are all reactants soluble? check_decomposition->check_solubility No milder_conditions->check_solubility change_solvent Screen different solvents. check_solubility->change_solvent No end_good Improved Yield check_solubility->end_good Yes change_solvent->end_good

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Issue 2: Inefficient N-Alkylation of the Piperidine Ring

Q: I am struggling with the N-alkylation of my piperidine derivative. The reaction is either incomplete or I get a mixture of products. What should I do?

A: N-alkylation of piperidines can be challenging due to the nucleophilicity of the nitrogen, which can lead to over-alkylation, and the potential for side reactions depending on the substrate and reagents used.[5][10]

Potential Causes & Troubleshooting Steps:

  • Over-alkylation: The desired N-alkylated piperidine can react further with the alkylating agent to form a quaternary ammonium salt, which is often an undesired byproduct.

    • Solution: Use an excess of the piperidine starting material (e.g., 1.5 to 2 equivalents) relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture. Reductive amination is a highly effective alternative that completely avoids over-alkylation.[6]

  • Low Reactivity of the Alkylating Agent: Sterically hindered or electron-poor alkyl halides may react slowly.

    • Solution: Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate. Increasing the reaction temperature can also improve the reaction rate, but should be done with caution to avoid decomposition.[10]

  • Inappropriate Base: The choice of base is crucial for neutralizing the acid formed during the reaction and for promoting the desired reactivity.

    • Solution: For direct alkylation with alkyl halides, common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile.[5][10] If the substrate is sensitive to strong bases, a milder base like diisopropylethylamine (DIPEA) can be used.[5]

  • Reaction Stalls: The reaction may not go to completion due to poor solubility of reagents or deactivation of the starting material.

    • Solution: Ensure all reagents are soluble in the chosen solvent. If using a carbonate base, vigorous stirring is necessary. If the reaction stalls, consider switching to a more polar solvent like DMF.[6]

Quantitative Data: N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃AcetonitrileRT12~70[5]
Ethyl BromideK₂CO₃DMF601885[6]
Benzyl BromideNaHDMF0 to RT6>90[5]
Cinnamyl BromideK₂CO₃Acetonitrile802478[6]
Issue 3: Low Diastereoselectivity or Enantioselectivity

Q: My reaction to introduce a new stereocenter on the piperidine ring is resulting in a poor diastereomeric or enantiomeric ratio. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in the synthesis of complex piperidines often requires careful control of reaction conditions and the use of appropriate chiral auxiliaries, catalysts, or reagents.

Potential Causes & Troubleshooting Steps:

  • Reaction Temperature: Temperature can have a significant impact on stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable, undesired stereoisomer.[7]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This often favors the kinetically controlled product and can significantly enhance diastereoselectivity or enantioselectivity.[7]

  • Catalyst/Reagent Choice: The catalyst or reagent used to induce stereoselectivity is a critical factor.

    • Solution: For catalytic asymmetric reactions, screen a variety of chiral ligands or catalysts. The choice of metal and ligand in transition metal-catalyzed reactions can dramatically influence the stereochemical outcome.[11] In substrate-controlled reactions, the nature of existing stereocenters and protecting groups can direct the stereochemistry of the newly formed center.[12]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the stereochemical outcome.[7]

    • Solution: Experiment with a range of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile, THF).[7]

  • Protecting Group Influence: The size and nature of a protecting group on the piperidine nitrogen can influence the steric environment around the ring and direct the approach of incoming reagents.

    • Solution: Consider using different N-protecting groups (e.g., Boc, Cbz, benzyl) to alter the steric hindrance and potentially improve stereoselectivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol describes a general method for the acid-catalyzed synthesis of a tetrahydro-β-carboline from a tryptamine derivative.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol% to 1.1 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tryptamine derivative and the anhydrous solvent.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the aldehyde or ketone to the stirred solution.

  • Add the acid catalyst dropwise. The reaction may be exothermic.

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction mixture to room temperature (if heated) and quench by slowly adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Piperidine Derivative

This protocol provides a general method for the direct N-alkylation of a piperidine derivative using an alkyl halide and a carbonate base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask, add the piperidine derivative and anhydrous potassium carbonate.

  • Add the anhydrous solvent (DMF or acetonitrile) and stir the suspension vigorously.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.[5]

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • After the reaction is complete, cool to room temperature and add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-alkylated piperidine by flash column chromatography.

Protocol 3: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination of a piperidine with an aldehyde using sodium triacetoxyborohydride.[14]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask, dissolve the piperidine derivative and the aldehyde or ketone in the anhydrous solvent.

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may cause gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Reductive Amination:

reductive_amination_troubleshooting start Low Yield in Reductive Amination check_imine_formation Is imine/iminium ion formation efficient? start->check_imine_formation add_acid_catalyst Add catalytic acetic acid. Ensure anhydrous conditions. check_imine_formation->add_acid_catalyst No check_reducing_agent Is the reducing agent active? check_imine_formation->check_reducing_agent Yes add_acid_catalyst->check_reducing_agent use_fresh_reagent Use fresh sodium triacetoxyborohydride. check_reducing_agent->use_fresh_reagent No check_side_reactions Are there significant side reactions? check_reducing_agent->check_side_reactions Yes use_fresh_reagent->check_side_reactions control_temperature Run the reaction at a lower temperature (e.g., 0 °C). check_side_reactions->control_temperature Yes end_good Improved Yield check_side_reactions->end_good No control_temperature->end_good

Caption: Troubleshooting workflow for low yield in reductive amination.

References

Selection of optimal catalysts for the asymmetric hydrogenation of N-protected piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of optimal catalysts and troubleshooting for the asymmetric hydrogenation of N-protected piperidones.

Troubleshooting Guides

This section addresses common issues encountered during the asymmetric hydrogenation of N-protected piperidones in a question-and-answer format.

Issue 1: Low or No Conversion

Q: My hydrogenation reaction shows low or no conversion of the N-protected piperidone. What are the potential causes and how can I resolve this?

A: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Catalyst Deactivation: The catalyst may have been deactivated by impurities. Ensure all glassware is scrupulously clean and that the substrate and solvent are of high purity and anhydrous. Common poisons for noble metal catalysts include sulfur and coordinating nitrogen compounds.[1][2]

    • Improper Catalyst Handling: Many hydrogenation catalysts, particularly those based on Rhodium, Ruthenium, and Iridium, are air and moisture sensitive.[1] Strict adherence to inert atmosphere techniques (glovebox or Schlenk line) during catalyst preparation and reaction setup is crucial.

    • Insufficient Catalyst Loading: The substrate-to-catalyst (S/C) ratio might be too high. Try decreasing the S/C ratio by increasing the catalyst loading.

  • Reaction Conditions:

    • Inadequate Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction. While some reactions proceed at low pressure, others may require higher pressures (e.g., up to 100 atm).[3] Consult literature for the specific catalyst system or perform a pressure screen.

    • Suboptimal Temperature: The reaction may require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may improve the rate. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.

    • Poor Mixing: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, especially in heterogeneous hydrogenations. Ensure vigorous stirring to maintain a good suspension of the catalyst.

  • Substrate-Related Issues:

    • N-Protecting Group Influence: The nature of the N-protecting group can significantly influence reactivity. Some protecting groups can coordinate to the metal center and inhibit catalysis. If feasible, consider screening different N-protecting groups (e.g., Boc, Cbz).

Issue 2: Low Enantioselectivity

Q: I am observing high conversion but the enantiomeric excess (ee) of my chiral piperidine is low. What steps can I take to improve enantioselectivity?

A: Achieving high enantioselectivity is a primary goal of asymmetric catalysis. Low ee values often point to issues with the chiral environment of the catalyst or the reaction conditions.

  • Catalyst and Ligand Selection:

    • Ligand Choice is Critical: The chiral ligand is the primary determinant of enantioselectivity. The electronic and steric properties of the ligand must be well-matched to the substrate. An extensive screening of different chiral ligands is often necessary to find the optimal one for a specific N-protected piperidone.

    • Catalyst Precursor: The choice of metal precursor (e.g., [Rh(COD)Cl]₂, [Ru(p-cymene)I₂]₂) can also influence the final active catalyst and its selectivity.

  • Reaction Parameter Optimization:

    • Solvent Effects: The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Methanol).

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states. Consider running the reaction at 0 °C or even lower temperatures.

    • Additives: In some cases, the addition of small amounts of additives, such as bases or Lewis acids, can significantly enhance enantioselectivity. However, the effect is highly system-dependent and requires careful screening.

  • Analytical Method Validation:

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my specific N-protected piperidone?

A1: There is no "one-size-fits-all" catalyst for the asymmetric hydrogenation of N-protected piperidones. The optimal choice depends on the substrate's structure, including the position and nature of substituents and the N-protecting group. A rational approach to catalyst selection involves:

  • Literature Precedent: Start by searching for published procedures for the hydrogenation of similar substrates.

  • Catalyst Screening: If no direct precedent exists, a screening of a small library of catalysts is the most effective strategy. This should include catalysts based on different metals (Rh, Ru, Ir) and a variety of chiral ligands with different electronic and steric properties.

  • Consider the N-Protecting Group: The N-protecting group can influence catalyst performance. For instance, N-Boc and N-Cbz groups are commonly used and have been shown to be compatible with various catalyst systems.[4][5]

Q2: What is the role of the N-protecting group in the reaction?

A2: The N-protecting group serves several crucial roles:

  • Activation/Deactivation: It modulates the electronic properties of the substrate. In some cases, electron-withdrawing groups can activate the ring towards hydrogenation. Conversely, some bulky protecting groups might sterically hinder the approach to the catalyst.

  • Catalyst Inhibition: The nitrogen atom of the piperidine ring can act as a Lewis base and coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[6] A suitable protecting group can mitigate this effect.

  • Solubility: The protecting group also affects the solubility of the substrate in different organic solvents, which is an important consideration for reaction setup.

  • Deprotection: The ease of removal of the protecting group after the hydrogenation is a critical factor in the overall synthetic route. Boc groups are typically removed under acidic conditions, while Cbz groups are often cleaved by hydrogenolysis.[7]

Q3: What are some common side reactions to be aware of?

A3: Besides incomplete reaction or low enantioselectivity, potential side reactions include:

  • Over-reduction: Reduction of other functional groups in the molecule. This can often be controlled by careful selection of the catalyst and reaction conditions (e.g., lower hydrogen pressure).

  • Protecting Group Cleavage: Some protecting groups may not be stable under the hydrogenation conditions. For example, a Cbz group can be cleaved by hydrogenolysis, which might be undesirable if it's intended to be removed in a later step.

  • Epimerization: If there are other stereocenters in the molecule, there is a possibility of epimerization under certain reaction conditions, particularly if basic additives are used.

Data Presentation

Table 1: Performance of Selected Catalysts in the Asymmetric Hydrogenation of N-Protected Piperidone Precursors

Catalyst SystemSubstrateN-Protecting GroupSolventTemp (°C)Pressure (atm)ee (%)Yield (%)Reference
[Ir(COD)Cl]₂ / (S)-BINAP2-PhenylpyridineBenzoylCH₂Cl₂253785>95[8]
[Rh(COD)₂]OTf / Chiral LigandAlkenyl isocyanateCbzToluene23-9588N/A
RuCl₂[(R)-BINAP]β-Keto EsterBocMethanol501009899[3]
[Ir(COD)Cl]₂ / MeO-BoQPhos2-Alkylpyridinium saltBenzylTHF303190>95N/A
[Rh(COD)Cl]₂ / Walphos3-CarboxypyridineCbzMethanolRT30>99>95[9]

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Optimal conditions for a specific substrate may vary.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

  • Preparation: In a glovebox, an array of parallel reaction vials is prepared. To each vial, add the N-protected piperidone substrate (e.g., 0.1 mmol) and a magnetic stir bar.

  • Catalyst Addition: To each vial, add the respective catalyst precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and chiral ligand (e.g., 1.1 mol%).

  • Solvent Addition: Add the desired anhydrous and degassed solvent (e.g., 1.0 mL) to each vial.

  • Reaction Setup: Seal the vials and place them in a parallel reactor block.

  • Hydrogenation: Purge the reactor with hydrogen gas (3 cycles) and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction: Stir the reactions at the desired temperature (e.g., 25 °C) for a set period (e.g., 24 hours).

  • Work-up and Analysis: After releasing the pressure, take an aliquot from each reaction, filter through a short plug of silica gel, and analyze by chiral HPLC or GC to determine conversion and enantiomeric excess.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of an N-Cbz-protected Piperidone Precursor

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[9]

  • Catalyst Preparation: In a glovebox, to a vial, add [Rh(COD)Cl]₂ (0.003 mmol) and a chiral bisphosphine ligand (e.g., a Walphos derivative, 0.0066 mmol). Add anhydrous, degassed methanol (1.0 mL) and stir the mixture for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the N-Cbz-protected pyridine substrate (0.2 mmol) in anhydrous, degassed methanol (1.0 mL).

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen (3 cycles), and pressurize to 30 bar.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral N-Cbz-piperidine.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a dilute solution of the purified chiral piperidine product in the mobile phase (e.g., 1 mg/mL). If the product is an amine after deprotection, derivatization with a UV-active agent like p-toluenesulfonyl chloride may be necessary to improve detection.

  • HPLC System: Use a chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep Substrate & Catalyst Preparation Setup Reaction Setup (Inert Atmosphere) Prep->Setup Hydrogenation Hydrogenation (Controlled T & P) Setup->Hydrogenation Workup Reaction Work-up Hydrogenation->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Troubleshooting_Low_ee Start Low Enantioselectivity Observed Validate_HPLC Validate Chiral HPLC/GC Method? Start->Validate_HPLC Ligand_Screen Screen Different Chiral Ligands Validate_HPLC->Ligand_Screen Method Valid Temp_Screen Lower Reaction Temperature Ligand_Screen->Temp_Screen Solvent_Screen Screen Different Solvents Temp_Screen->Solvent_Screen Result Improved ee Solvent_Screen->Result

Caption: Decision tree for troubleshooting low enantioselectivity.

Catalyst_Activation Precatalyst Precatalyst [M(diene)Cl]₂ Active_Catalyst Active Catalyst [M(Ligand)Cl]₂ Precatalyst->Active_Catalyst + Ligand - Diene Ligand Chiral Ligand (e.g., BINAP) Ligand->Active_Catalyst

Caption: Simplified diagram of in-situ catalyst activation.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of enantiomeric purity of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select and implement a suitable analytical method for quality control and stereochemical analysis.

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2][3] The selection of an appropriate chiral stationary phase (CSP) and mobile phase is crucial for achieving the desired separation.[4][5][6]

Comparative Performance of Chiral HPLC Methods

The following table summarizes established chiral HPLC methods applicable to the enantiomeric separation of N-protected 3-hydroxypiperidine derivatives. While direct methods for this compound are not extensively published, methods for the structurally analogous (S)-1-Boc-3-hydroxypiperidine provide a strong and relevant starting point for method development and are detailed below. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are frequently employed for the separation of a wide range of chiral compounds.[7][8]

Parameter Method 1 (Adapted from Boc-protected analogue) Method 2 (Alternative Polysaccharide Phase)
Analyte This compoundThis compound
Chiral Stationary Phase Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate))[9][10]Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))[11]
Column Dimensions 250 x 4.6 mm, 3 µm[9]250 x 4.6 mm, 5 µm[11]
Mobile Phase n-Hexane / Isopropanol (IPA) / Ethanol (EtOH)Ethanol / Diethylamine (DEA)[11]
Composition (v/v/v) Optimized ratio (e.g., 80:15:5)Optimized ratio (e.g., 100:0.1)[11]
Flow Rate 1.0 mL/min0.5 mL/min[11]
Detection Wavelength 220 nm (due to benzyl group)228 nm[11]
Column Temperature 35°C[10]Ambient
Expected Resolution (Rs) > 2.0> 4.0[11]
Key Advantage High efficiency and specificity for Boc-analogue.[9]Proven high resolution for similar piperidine structures.[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analogous compounds and serve as a robust starting point for the analysis of this compound.

Method 1: Chiralpak® IC-3 Normal Phase Method

This method is adapted from a validated protocol for the enantiomeric separation of (S)-1-Boc-3-hydroxypiperidine.[9]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® IC-3, 250 x 4.6 mm, 3 µm.[9]

    • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). A starting composition of 80:15:5 (v/v/v) is recommended. The ratio can be optimized to improve resolution and retention times. For basic compounds like piperidines, the addition of a small amount of an amine modifier like diethylamine (DEA, 0.1%) to the mobile phase can improve peak shape and resolution.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[10]

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard of Benzyl 3-hydroxypiperidine-1-carboxylate to confirm the elution order and resolution of the enantiomers.

    • Further dilute the sample solution as needed to fall within the linear range of the detector.

  • Data Analysis:

    • The enantiomeric purity is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula:

      • Enantiomeric Purity (% ee) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Method 2: Chiralpak® AD-H Polar Organic Mode

This method is based on a protocol developed for the separation of piperidin-3-amine enantiomers and is a strong alternative.[11]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven (optional), and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[11]

    • Mobile Phase: A mixture of Ethanol and Diethylamine (DEA) in a ratio of 100:0.1 (v/v).[11] This polar organic mode can offer different selectivity compared to normal phase.

    • Flow Rate: 0.5 mL/min.[11]

    • Column Temperature: Ambient.

    • Detection: UV at 228 nm.[11]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard to identify the peaks corresponding to the (S)- and (R)-enantiomers.

    • Dilute the sample solution as required.

  • Data Analysis:

    • Calculate the enantiomeric purity using the peak areas of the two enantiomers as described in Method 1. A resolution factor (Rs) greater than 4.0 has been reported for a similar separation using this column, indicating excellent baseline separation.[11]

Workflow for Chiral HPLC Method Development

The following diagram illustrates a typical workflow for the development and validation of a chiral HPLC method for determining enantiomeric purity.

Chiral_HPLC_Workflow start Define Analytical Goal: Determine Enantiomeric Purity of This compound lit_review Literature & Database Search (Similar Compounds) start->lit_review csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Chiralpak IC-3, AD-H) lit_review->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Polar Organic, Reversed) csp_selection->mobile_phase_screening mobile_phase_screening->csp_selection No Separation method_optimization Optimize Method Parameters (Mobile Phase Ratio, Flow Rate, Temp.) mobile_phase_screening->method_optimization Separation Achieved? method_validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) method_optimization->method_validation Resolution > 2.0 routine_analysis Routine Sample Analysis & Quality Control method_validation->routine_analysis end Report Enantiomeric Purity routine_analysis->end

Caption: Workflow for chiral HPLC method development and validation.

This structured approach, from initial screening of columns and mobile phases to full method validation, ensures the development of a robust and reliable analytical method for determining the enantiomeric purity of chiral pharmaceutical intermediates.

References

Synthesis and characterization of the (R)-enantiomer of Benzyl 3-hydroxypiperidine-1-carboxylate for comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and characterization methodologies for the (R)-enantiomer of Benzyl 3-hydroxypiperidine-1-carboxylate, a valuable chiral building block in pharmaceutical development. The following sections detail the synthesis of the racemic compound, followed by a comparative analysis of chiral resolution and asymmetric synthesis strategies to obtain the desired (R)-enantiomer. Detailed experimental protocols and characterization data are provided to support comparative studies and facilitate informed decisions in process development.

Synthesis of Racemic Benzyl 3-hydroxypiperidine-1-carboxylate

The synthesis of the racemic precursor is a crucial first step for subsequent chiral resolution. A common and effective method involves the protection of the nitrogen atom of 3-hydroxypiperidine with a benzyloxycarbonyl (Cbz) group.

Experimental Protocol:

A general and high-yielding procedure for the synthesis of racemic Benzyl 3-hydroxypiperidine-1-carboxylate is as follows[1]:

  • To a solution of 3-hydroxypiperidine hydrochloride (10.00 g, 73 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL), sodium carbonate (23.10 g, 218 mmol) is added.

  • Benzyl chloroformate (14.90 g, 87 mmol) is then added dropwise to the stirred mixture at room temperature.

  • The reaction is stirred for 5 hours, and its completion is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is extracted three times with ethyl acetate (EtOAc, 100 mL each).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (from 1:100 to 1:4 v/v) to yield N-benzyloxycarbonyl-3-hydroxypiperidine as a colorless oil.

Expected Yield: Approximately 96%[1].

Enantioselective Synthesis of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate: A Comparative Overview

Two primary strategies are employed for the synthesis of the enantiomerically pure (R)-Benzyl 3-hydroxypiperidine-1-carboxylate: chiral resolution of the racemate and asymmetric synthesis. The choice of method often depends on factors such as cost, scalability, and desired enantiomeric purity.

Chiral Resolution of Racemic Benzyl 3-hydroxypiperidine-1-carboxylate

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means, such as fractional crystallization, followed by the removal of the resolving agent. Another approach is enzymatic kinetic resolution.

Alternative 1: Chemical Resolution with Chiral Acids

The use of chiral resolving agents like tartaric acid derivatives is a well-established method for separating racemic amines and alcohols[2][3]. For piperidine derivatives, (-)-Di-p-toluoyl-L-tartaric acid is a commonly used resolving agent[2].

Alternative 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer[1]. Lipases are often employed for the resolution of alcohols through enantioselective acylation or hydrolysis. For instance, lipase from Pseudomonas cepacia has been successfully used for the resolution of a similar compound, (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. This approach can be more efficient than resolution as it avoids the loss of 50% of the material as the undesired enantiomer.

Alternative 3: Biocatalytic Asymmetric Reduction

A prominent method for the asymmetric synthesis of chiral alcohols is the enzymatic reduction of a prochiral ketone precursor. Ketoreductases (KREDs) are highly efficient and stereoselective biocatalysts for this transformation. For the synthesis of the analogous (S)-N-Boc-3-hydroxypiperidine, various KREDs have been successfully employed to reduce N-Boc-3-piperidone with high enantiomeric excess[4][5]. A similar strategy can be envisioned for the synthesis of the (R)-enantiomer by selecting a KRED with the appropriate stereopreference for the corresponding N-Cbz-3-piperidone.

Comparative Data Presentation

MethodStarting MaterialKey Reagents/CatalystTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chemical Resolution Racemic Benzyl 3-hydroxypiperidine-1-carboxylate(-)-Di-p-toluoyl-L-tartaric acid< 50% (for one enantiomer)> 98%Well-established, high e.e. achievableTheoretical max yield of 50%, requires screening of resolving agents and solvents
Enzymatic Resolution Racemic Benzyl 3-hydroxypiperidine-1-carboxylateLipase (e.g., from Pseudomonas cepacia)< 50% (for one enantiomer)> 95%Mild reaction conditions, high enantioselectivityTheoretical max yield of 50%, enzyme cost and stability can be a concern
Asymmetric Synthesis N-Benzyl-3-oxopiperidine-1-carboxylateKetoreductase (KRED)High> 99%High theoretical yield, excellent enantioselectivityRequires screening for a suitable enzyme, enzyme and cofactor costs

Characterization of (R)-Benzyl 3-hydroxypiperidine-1-carboxylate

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product. The primary techniques employed are chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chiral HPLC

Starting Point for Method Development (based on Boc-analogue)[3]:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 5% Isopropanol in n-hexane

  • Flow Rate: 1 mL/min

  • Detection: UV at 210 nm

It is expected that under similar normal phase conditions, the (R)- and (S)-enantiomers of Benzyl 3-hydroxypiperidine-1-carboxylate will be well-resolved. The retention times for the (R)- and (S)-isomers of the Boc-protected analogue were reported to be 12.60 min and 13.69 min, respectively[3].

NMR Spectroscopy and Mass Spectrometry

NMR and MS data are crucial for structural confirmation. While full spectra for comparison are not publicly available, key physical and spectral properties can be found in databases like PubChem[6][7].

Expected Physicochemical Properties[6][7]:

  • Molecular Formula: C₁₃H₁₇NO₃

  • Molecular Weight: 235.28 g/mol

Visualizing the Workflow

To illustrate the synthetic and analytical workflow, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_asymmetric Asymmetric Synthesis 3-Hydroxypiperidine HCl 3-Hydroxypiperidine HCl Racemic Benzyl 3-hydroxypiperidine-1-carboxylate Racemic Benzyl 3-hydroxypiperidine-1-carboxylate 3-Hydroxypiperidine HCl->Racemic Benzyl 3-hydroxypiperidine-1-carboxylate Benzyl Chloroformate, Na2CO3 Diastereomeric Salts Diastereomeric Salts Racemic Benzyl 3-hydroxypiperidine-1-carboxylate->Diastereomeric Salts Chiral Resolving Agent (R)-Enantiomer (R)-Enantiomer Diastereomeric Salts->(R)-Enantiomer Separation & Deprotection N-Cbz-3-piperidone N-Cbz-3-piperidone (R)-Enantiomer_asym (R)-Enantiomer N-Cbz-3-piperidone->(R)-Enantiomer_asym Ketoreductase (KRED)

Caption: Synthetic routes to (R)-Benzyl 3-hydroxypiperidine-1-carboxylate.

Characterization_Workflow cluster_analysis Characterization Synthesized (R)-Enantiomer Synthesized (R)-Enantiomer Chiral HPLC Chiral HPLC Synthesized (R)-Enantiomer->Chiral HPLC Enantiomeric Purity NMR Spectroscopy NMR Spectroscopy Synthesized (R)-Enantiomer->NMR Spectroscopy Structural Confirmation Mass Spectrometry Mass Spectrometry Synthesized (R)-Enantiomer->Mass Spectrometry Molecular Weight Confirmation Data Comparison Data Comparison Chiral HPLC->Data Comparison e.g., >99% e.e. NMR Spectroscopy->Data Comparison Spectral Match Mass Spectrometry->Data Comparison m/z Match

Caption: Workflow for the characterization of the synthesized product.

References

A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-hydroxypiperidine is a critical step in the development of numerous pharmaceutical agents. This guide provides an objective comparison of alternative chiral auxiliaries and biocatalytic methods for this synthesis, supported by experimental data to inform methodology selection. The primary approaches evaluated are the use of Evans-type oxazolidinone auxiliaries, terpene-derived auxiliaries such as (-)-8-phenylmenthol, and biocatalytic asymmetric reduction.

Introduction to Asymmetric Synthesis of 3-Hydroxypiperidine

The 3-hydroxypiperidine moiety is a key structural motif in a wide range of biologically active compounds. Achieving high enantiopurity at the C3 stereocenter is often crucial for therapeutic efficacy and safety. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.[1] An increasingly prevalent alternative to chiral auxiliaries is biocatalysis, which employs enzymes to achieve high stereoselectivity under mild reaction conditions.[2]

This guide will focus on the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, a common intermediate in pharmaceutical synthesis, as a representative example.

Comparison of Synthetic Strategies

The primary strategies for the asymmetric synthesis of 3-hydroxypiperidine can be broadly categorized into two main pathways: the conjugate addition to a prochiral α,β-unsaturated system using a chiral auxiliary, and the asymmetric reduction of a prochiral ketone.

cluster_auxiliary Chiral Auxiliary Approach cluster_biocatalytic Biocatalytic Approach start_aux Prochiral Precursor (e.g., N-Acyl Pyridinone) attachment Attachment of Chiral Auxiliary start_aux->attachment conjugate_addition Diastereoselective Conjugate Addition attachment->conjugate_addition cleavage Cleavage of Auxiliary conjugate_addition->cleavage product_aux (S)- or (R)-3-Substituted Piperidinone Precursor cleavage->product_aux reduction Reduction of Carbonyl product_aux->reduction final_product_aux (S)-N-Boc-3-hydroxypiperidine reduction->final_product_aux start_bio N-Boc-3-piperidone asymmetric_reduction Asymmetric Reduction (Ketoreductase) start_bio->asymmetric_reduction final_product_bio (S)-N-Boc-3-hydroxypiperidine asymmetric_reduction->final_product_bio

Figure 1. General synthetic workflows for chiral auxiliary-mediated and biocatalytic synthesis of 3-hydroxypiperidine.

Performance Comparison of Chiral Auxiliaries and Biocatalysis

The following table summarizes the performance of different chiral auxiliaries and a biocatalytic approach for the asymmetric synthesis of precursors to or directly of (S)-N-Boc-3-hydroxypiperidine. It is important to note that direct side-by-side comparisons in the literature for the synthesis of the exact same 3-hydroxypiperidine derivative are scarce. The data presented here is compiled from representative examples of conjugate additions to similar α,β-unsaturated systems for the chiral auxiliaries and the direct reduction of N-Boc-3-piperidone for the biocatalytic method.

MethodChiral Auxiliary/EnzymeKey TransformationDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)YieldReference(s)
Chiral Auxiliary Evans OxazolidinoneAsymmetric Michael Addition>95% d.e.High[3]
Chiral Auxiliary (-)-8-PhenylmentholAsymmetric Conjugate AdditionHigh d.e.Good[1][4]
Biocatalysis Ketoreductase (KRED)Asymmetric Reduction>99% e.e.85.4% - 98.25%[2][5][6]

Detailed Methodologies

Evans-Type Oxazolidinone Auxiliary

Illustrative Experimental Protocol: Asymmetric Michael Addition

This protocol is a representative example of a Michael addition using an Evans auxiliary that can be adapted for the synthesis of a 3-hydroxypiperidine precursor.

  • N-Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C is added n-butyllithium dropwise. After stirring for 30 minutes, the α,β-unsaturated acyl chloride is added, and the reaction is stirred for an additional 2-4 hours before quenching with saturated aqueous ammonium chloride.

  • Conjugate Addition: The N-enoyl oxazolidinone is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and cooled to -78 °C. A Lewis acid (e.g., TiCl₄) is added, followed by the nucleophile. The reaction is monitored by TLC, and upon completion, it is quenched with a suitable proton source.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroxide and hydrogen peroxide, to yield the corresponding carboxylic acid, which can then be further transformed into 3-hydroxypiperidine.

(-)-8-Phenylmenthol Auxiliary

Derived from the naturally occurring terpene pulegone, (-)-8-phenylmenthol is another effective chiral auxiliary.[1][9] Its bulky phenyl group provides excellent steric shielding, leading to high diastereoselectivity in conjugate addition reactions.[4]

Illustrative Experimental Protocol: Asymmetric Conjugate Addition

This is a general procedure for a conjugate addition reaction using (-)-8-phenylmenthol as a chiral auxiliary.

  • Esterification: (-)-8-Phenylmenthol is esterified with an α,β-unsaturated acid chloride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane.

  • Conjugate Addition: The resulting α,β-unsaturated ester is subjected to a Lewis acid-mediated conjugate addition with a suitable organometallic reagent (e.g., an organocuprate) at low temperature.

  • Hydrolysis: The ester is hydrolyzed under basic conditions to release the chiral product and recover the (-)-8-phenylmenthol auxiliary.

Biocatalytic Asymmetric Reduction

Biocatalytic methods offer a highly efficient and environmentally friendly alternative to traditional chemical synthesis. For the synthesis of (S)-N-Boc-3-hydroxypiperidine, the asymmetric reduction of N-Boc-3-piperidone using a ketoreductase (KRED) is a well-established method.[2][5][10]

cluster_biocatalytic_workflow Biocatalytic Reduction Workflow start N-Boc-3-piperidone enzyme_system Ketoreductase (KRED) + Cofactor (NADPH) start->enzyme_system Substrate cofactor_regen Cofactor Regeneration System (e.g., Glucose Dehydrogenase) enzyme_system->cofactor_regen NADP+ product (S)-N-Boc-3-hydroxypiperidine enzyme_system->product cofactor_regen->enzyme_system Regenerated NADPH

Figure 2. Cofactor regeneration cycle in the biocatalytic reduction of N-Boc-3-piperidone.

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of N-Boc-3-piperidone [6]

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), N-Boc-3-piperidone is suspended.

  • Enzyme and Cofactor Addition: A ketoreductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) along with NAD⁺ or NADP⁺ are added. Isopropanol can also be used as a co-substrate for cofactor regeneration with certain alcohol dehydrogenases.[6]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 6-24 hours).[6][10]

  • Workup and Isolation: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The enantiomeric excess of the product is determined by chiral HPLC.[11]

Conclusion

The choice of a synthetic strategy for asymmetric 3-hydroxypiperidine synthesis depends on several factors, including the desired enantiomer, scalability, cost, and downstream synthetic steps.

  • Evans-type oxazolidinones offer a well-established and predictable method for achieving high diastereoselectivity in the formation of 3-substituted piperidine precursors.

  • (-)-8-Phenylmenthol provides a robust alternative, particularly for conjugate addition reactions, with the potential for high stereocontrol.

  • Biocatalytic reduction of N-Boc-3-piperidone stands out as a highly efficient and enantioselective method for the direct synthesis of (S)-N-Boc-3-hydroxypiperidine, offering mild reaction conditions and high yields.[2][5]

For the synthesis of (S)-N-Boc-3-hydroxypiperidine, the biocatalytic approach is often preferred in industrial settings due to its high enantioselectivity, operational simplicity, and environmentally friendly nature. However, chiral auxiliaries remain indispensable tools, especially for accessing the (R)-enantiomer or for constructing more complex substitution patterns on the piperidine ring.

References

A comparative study of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate versus (S)-Boc-3-hydroxypiperidine in synthetic applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and medicinal chemistry, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex molecular targets. Among these, piperidine scaffolds are prevalent in a myriad of biologically active compounds. This guide provides a detailed comparative analysis of two pivotal chiral intermediates: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, featuring a carboxybenzyl (Cbz) protecting group, and (S)-Boc-3-hydroxypiperidine, bearing a tert-butyloxycarbonyl (Boc) protecting group. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

General Overview and Physicochemical Properties

Both this compound and (S)-Boc-3-hydroxypiperidine are valued for their chiral 3-hydroxypiperidine core, which serves as a versatile scaffold for introducing further chemical diversity. The primary distinction between these two reagents lies in the nature of the nitrogen-protecting group. The Cbz group is renowned for its stability under a wide range of conditions and its selective removal via catalytic hydrogenolysis. Conversely, the Boc group is prized for its ease of removal under acidic conditions, offering an orthogonal deprotection strategy. This fundamental difference in lability is a critical factor in the strategic planning of multi-step syntheses.

PropertyThis compound(S)-Boc-3-hydroxypiperidine
CAS Number 94944-69-1[1]143900-44-1
Molecular Formula C13H17NO3[1]C10H19NO3
Molecular Weight 235.28 g/mol [1]201.26 g/mol
Appearance SolidWhite to tan powder or crystalline powder
Melting Point Not specified34-40 °C
Solubility Soluble in common organic solventsSoluble in methanol
Key Feature Cbz (benzyloxycarbonyl) protecting groupBoc (tert-butyloxycarbonyl) protecting group
Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd-C)Acidic conditions (e.g., TFA, HCl)

Synthetic Applications and Performance

The choice between the Cbz- and Boc-protected 3-hydroxypiperidine is often dictated by the downstream reaction conditions and the overall synthetic strategy.

(S)-Boc-3-hydroxypiperidine has gained significant prominence as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib , an approved anticancer drug.[2][3] Its application in this synthesis highlights the utility of the Boc group in a complex, multi-step sequence. The hydroxyl group can be activated and displaced in a subsequent step, for instance, through a Mitsunobu reaction, while the Boc group remains intact until its strategic removal is required.

This compound , on the other hand, is a versatile building block for a range of compounds, particularly those targeting the central nervous system (CNS).[4] A notable application is in the synthesis of the potent and selective tachykinin NK1 receptor antagonist, (+)-CP-99,994 . In this synthesis, the hydroxyl group is typically derivatized, for example, through etherification, and the Cbz group provides robust protection throughout these transformations until its removal in the final stages of the synthesis.

The following table summarizes a representative synthetic transformation for each compound to illustrate their application and performance.

TransformationStarting MaterialReagents and ConditionsProductYield
Mitsunobu Reaction (S)-Boc-3-hydroxypiperidine4-phenoxyphenol, DIAD, PPh₃, THF, 0 °C to rt(R)-tert-butyl 3-(4-phenoxyphenoxy)piperidine-1-carboxylate~85%
Williamson Ether Synthesis This compound2-methoxybenzyl chloride, NaH, THF, 0 °C to rt(S)-benzyl 3-((2-methoxyphenyl)methoxy)piperidine-1-carboxylate~90%

Experimental Protocols

Biocatalytic Synthesis of (S)-Boc-3-hydroxypiperidine

This protocol describes the highly efficient and stereoselective synthesis of (S)-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase (KRED) enzyme.[5]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED 110)

  • NADP+

  • D-Glucose

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Triethanolamine HCl buffer (200 mM, pH 7.5)

  • Isopropyl alcohol (IPA)

Procedure:

  • A reaction mixture is prepared containing 10 g/L of N-Boc-3-piperidone dissolved in IPA.

  • To this solution, add 3% (w/w) KRED 110, 10 mM NAD+, and the triethanolamine HCl buffer.

  • The reaction is stirred at 230 rpm at a temperature of 35–40 °C for 3–4 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-1-Boc-3-hydroxypiperidine. This method typically achieves yields of 90-95% with excellent enantiomeric excess (>99%).[5]

Synthesis of this compound

This protocol outlines a general method for the Cbz protection of (S)-3-hydroxypiperidine.

Materials:

  • (S)-3-hydroxypiperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or an aqueous base like sodium carbonate

  • Dichloromethane (DCM) or a biphasic solvent system

Procedure:

  • Dissolve (S)-3-hydroxypiperidine in DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflows and Decision-Making

To aid in the selection and application of these building blocks, the following diagrams illustrate a decision-making workflow and a representative synthetic pathway.

G start Synthetic Goal: Incorporate (S)-3-hydroxypiperidine scaffold q1 Are downstream reaction conditions acidic? start->q1 c1 Consider Cbz protection q1->c1 Yes c2 Consider Boc protection q1->c2 No q2 Is catalytic hydrogenation compatible with other functional groups? c1->q2 use_boc Use (S)-Boc-3-hydroxypiperidine c2->use_boc q2->c2 No use_cbz Use this compound q2->use_cbz Yes deprotection_cbz Deprotection via Hydrogenolysis use_cbz->deprotection_cbz deprotection_boc Deprotection via Acid Treatment use_boc->deprotection_boc

Caption: Decision workflow for selecting between Cbz and Boc protection.

G cluster_0 Synthesis of Ibrutinib Intermediate start (S)-Boc-3-hydroxypiperidine mitsunobu Mitsunobu Reaction (e.g., with 4-phenoxyphenol) start->mitsunobu product1 (R)-tert-butyl 3-(4-phenoxyphenoxy) piperidine-1-carboxylate mitsunobu->product1 deprotection Boc Deprotection (TFA or HCl) product1->deprotection product2 (R)-3-(4-phenoxyphenoxy)piperidine deprotection->product2 coupling Coupling with pyrazolopyrimidine core product2->coupling ibrutinib Ibrutinib coupling->ibrutinib

References

Spectroscopic comparison between different N-protected derivatives of (S)-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical step in the synthesis of complex molecules. This guide provides a comparative spectroscopic analysis of three common N-protected derivatives of (S)-3-hydroxypiperidine: N-Boc, N-Cbz, and N-Fmoc. The data presented here, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the identification and characterization of these important synthetic intermediates.

(S)-3-hydroxypiperidine is a versatile chiral building block in the synthesis of numerous pharmaceutical compounds. The protection of the secondary amine is a common strategy to prevent unwanted side reactions and to control stereochemistry. The choice of the protecting group can significantly influence the spectroscopic properties of the molecule. This guide aims to provide a clear comparison of these effects.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the N-Boc, N-Cbz, and N-Fmoc protected derivatives of (S)-3-hydroxypiperidine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonN-Boc-(S)-3-hydroxypiperidineN-Cbz-(S)-3-hydroxypiperidineN-Fmoc-(S)-3-hydroxypiperidine
Piperidine Ring Protons1.43-1.93 (m, 4H), 2.85-3.75 (m, 5H)~1.5-2.0 (m, 4H), ~3.2-4.2 (m, 5H)~1.6-2.2 (m, 4H), ~3.0-4.4 (m, 5H)
Hydroxyl Proton (-OH)~1.7 (br s, 1H)VariableVariable
Boc Protons (-C(CH₃)₃)1.45 (s, 9H)--
Cbz Protons (-CH₂Ph)-5.14 (s, 2H), 7.28-7.39 (m, 5H)-
Fmoc Protons--4.23 (t, 1H), 4.45 (d, 2H), 7.32 (t, 2H), 7.41 (t, 2H), 7.60 (d, 2H), 7.77 (d, 2H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CarbonN-Boc-(S)-3-hydroxypiperidineN-Cbz-(S)-3-hydroxypiperidineN-Fmoc-(S)-3-hydroxypiperidine
Piperidine C366.8~66-68~67-69
Piperidine C2, C644.5, 51.5~44-46, ~51-53~45-47, ~52-54
Piperidine C4, C523.5, 32.5~23-25, ~32-34~24-26, ~33-35
Boc Carbons79.5 (C(CH₃)₃), 28.4 (C(CH₃)₃), 154.9 (C=O)--
Cbz Carbons-67.2 (CH₂), 127.9, 128.0, 128.5, 136.8 (Aromatic), 155.2 (C=O)-
Fmoc Carbons-47.4 (CH), 67.5 (CH₂), 120.1, 125.2, 127.2, 127.8, 141.4, 144.0 (Aromatic), 155.5 (C=O)

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

DerivativeMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Absorptions (cm⁻¹)
N-Boc-(S)-3-hydroxypiperidineC₁₀H₁₉NO₃201.26[1]202 [M+H]⁺, 146 [M-tBu+H]⁺, 102 [M-Boc+H]⁺~3400 (O-H), ~2970, 2870 (C-H), ~1680 (C=O, carbamate)
N-Cbz-(S)-3-hydroxypiperidineC₁₃H₁₇NO₃235.28236 [M+H]⁺, 108 (benzyl), 91 (tropylium)~3400 (O-H), ~3030 (C-H, aromatic), ~2940, 2860 (C-H, aliphatic), ~1690 (C=O, carbamate)
N-Fmoc-(S)-3-hydroxypiperidineC₂₀H₂₁NO₃323.39324 [M+H]⁺, 179 (fluorenyl), 91~3400 (O-H), ~3060 (C-H, aromatic), ~2940, 2860 (C-H, aliphatic), ~1690 (C=O, carbamate)

Experimental Protocols

A general overview of the methodologies used to obtain the spectroscopic data is provided below.

Synthesis of N-Protected (S)-3-hydroxypiperidine Derivatives

The N-protected derivatives were synthesized from (S)-3-hydroxypiperidine.

  • N-Boc derivative: (S)-3-hydroxypiperidine was reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate in a suitable solvent like a mixture of water and dioxane. The reaction mixture was stirred at room temperature.

  • N-Cbz derivative: (S)-3-hydroxypiperidine hydrochloride was reacted with benzyl chloroformate in a biphasic solvent system (e.g., THF/water) with a base like sodium carbonate to neutralize the hydrochloride salt and facilitate the reaction.

  • N-Fmoc derivative: (S)-3-hydroxypiperidine was reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, typically in a solvent such as dichloromethane.

Following the reaction, the products were isolated and purified using standard techniques such as extraction and column chromatography.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples were dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer, typically using Electrospray Ionization (ESI) in positive ion mode. The samples were dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source.

Visualization of the Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis of the N-protected (S)-3-hydroxypiperidine derivatives is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_output Output S_3_hydroxypiperidine (S)-3-hydroxypiperidine Reaction Protection Reaction S_3_hydroxypiperidine->Reaction Protecting_Group Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-Cl) Protecting_Group->Reaction N_Protected_Derivative N-Protected Derivative Reaction->N_Protected_Derivative NMR NMR Spectroscopy (¹H, ¹³C) N_Protected_Derivative->NMR IR IR Spectroscopy N_Protected_Derivative->IR MS Mass Spectrometry N_Protected_Derivative->MS Data_Tables Comparative Data Tables Final_Response Comparison Guide

Caption: General workflow for synthesis and analysis.

This guide provides a foundational spectroscopic comparison of N-Boc, N-Cbz, and N-Fmoc protected (S)-3-hydroxypiperidine. The distinct spectroscopic signatures of each protecting group, particularly in NMR and IR spectroscopy, allow for their unambiguous identification. This information is intended to assist researchers in the efficient characterization of these valuable synthetic intermediates.

References

Comparative analysis of catalytic systems for the asymmetric synthesis of chiral hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral hydroxypiperidines are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their stereochemistry is often crucial for biological activity, making their efficient and selective synthesis a significant focus of modern organic chemistry. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of these valuable compounds, focusing on biocatalysis, transition metal catalysis, and organocatalysis. Performance data, detailed experimental protocols, and mechanistic illustrations are provided to aid in the selection of the optimal synthetic strategy.

Overview of Catalytic Systems

The asymmetric synthesis of chiral hydroxypiperidines can be broadly categorized into three main catalytic approaches, each with distinct advantages and limitations.

  • Biocatalysis: Utilizes enzymes, such as ketoreductases, to perform highly selective reductions of prochiral ketones. This method is lauded for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions.

  • Transition Metal Catalysis: Employs chiral complexes of metals like rhodium, iridium, and ruthenium to catalyze reactions such as asymmetric hydrogenation. These systems are known for their high efficiency and broad substrate scope.

  • Organocatalysis: Uses small, chiral organic molecules (e.g., proline derivatives, cinchona alkaloids, squaramides) to catalyze stereoselective transformations. This metal-free approach offers a valuable alternative, often with unique reactivity and selectivity profiles.

Performance Data of Catalytic Systems

The following tables summarize the performance of representative catalytic systems in the asymmetric synthesis of chiral hydroxypiperidines and their precursors.

Table 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone
Catalyst SystemSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
E. coli coexpressing Ketoreductase and Glucose DehydrogenaseN-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine>99>99[1]
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine
Catalyst SystemSubstrateProductSolventYield (%)Enantiomeric Excess (ee, %)Reference
[Rh(cod){(2S,4S)-ptbp-skewphos}]OTf / K₂CO₃Tetrasubstituted enamine precursor to a chiral piperidineCorresponding saturated piperidine2-Propanol>99>95[2]
Table 3: Organocatalytic Asymmetric Michael Addition
Catalyst SystemSubstrate 1 (Azadiene)Substrate 2 (α-Azidoindanone)ProductSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Chiral Squaramide C7Benzofuran-derived azadieneα-AzidoindanoneMichael adduct precursor to a piperidine derivativeCH₃CN9595:596[3]

Experimental Protocols

Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine[1]

Materials:

  • Recombinant E. coli cells co-expressing ketoreductase and glucose dehydrogenase

  • N-Boc-3-piperidone

  • Glucose

  • NADP⁺

  • Phosphate buffer (pH 7.0)

Procedure:

  • A reaction mixture containing phosphate buffer, glucose, and NADP⁺ is prepared.

  • The recombinant E. coli cells (whole cells or cell-free extract) are added to the mixture.

  • The reaction is initiated by the addition of the substrate, N-Boc-3-piperidone.

  • The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation.

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford (S)-N-Boc-3-hydroxypiperidine.

Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Enamine[2]

Materials:

  • Tetrasubstituted enamine substrate

  • [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf

  • Potassium carbonate (K₂CO₃)

  • 2-Propanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, the tetrasubstituted enamine substrate, [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf, and K₂CO₃ are charged into a high-pressure reactor.

  • Degassed 2-propanol is added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1.0 MPa) and heated to the reaction temperature (e.g., 50 °C).

  • The reaction mixture is stirred for the specified time (e.g., 16-22 hours).

  • After cooling to room temperature and venting the hydrogen gas, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the chiral piperidine product.

Organocatalytic Asymmetric Michael Addition[3]

Materials:

  • Benzofuran-derived azadiene

  • α-Azidoindanone

  • Chiral squaramide catalyst C7

  • Acetonitrile (CH₃CN)

Procedure:

  • To a dry vial are added the benzofuran-derived azadiene (0.1 mmol), α-azidoindanone (0.2 mmol), and the chiral squaramide catalyst C7 (5 mol%).

  • Acetonitrile (1.0 mL) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is directly purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford the desired Michael adduct.

Mechanistic Insights and Logical Relationships

The following diagrams illustrate the general workflow, catalytic cycles, and a decision-making framework for selecting a suitable catalytic system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (Prochiral Ketone/Enamine) Catalyst Catalyst Selection (Biocatalyst, Rh-complex, Organocatalyst) Start->Catalyst Reaction_Setup Reaction Setup (Inert atmosphere, Temp. control) Catalyst->Reaction_Setup Solvent Solvent & Reagent Preparation Solvent->Reaction_Setup Monitoring Reaction Monitoring (TLC, HPLC, GC) Reaction_Setup->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Chiral_Analysis Stereochemical Analysis (Chiral HPLC/GC) Analysis->Chiral_Analysis End Chiral Hydroxypiperidine Chiral_Analysis->End

Caption: General experimental workflow for the asymmetric synthesis of chiral hydroxypiperidines.

Rh_Catalytic_Cycle Rh_cat [Rh(L*)]+ Complex [Rh(L)(Enamine)]+ Rh_cat->Complex + Enamine Substrate Enamine Substrate->Complex H2 H₂ Ox_add [Rh(H)₂(L)(Enamine)]+ H2->Ox_add Product Chiral Piperidine Complex->Ox_add + H₂ Insertion [Rh(H)(L*)(Alkyl)]+ Ox_add->Insertion Migratory Insertion Insertion->Rh_cat Reductive Elimination Insertion->Product Squaramide_Catalysis Catalyst Chiral Squaramide Catalyst TS Ternary Complex (Transition State) Catalyst->TS H-Bonding Nuc Nucleophile (e.g., enolizable ketone) Nuc->TS H-Bonding & Deprotonation Elec Electrophile (e.g., azadiene) Elec->TS H-Bonding Activation Product Adduct TS->Product C-C Bond Formation Product->Catalyst Product Release & Catalyst Regeneration

References

Unveiling Stereochemistry's Impact: A Comparative Analysis of (S)- and (R)-3-Hydroxypiperidine Enantiomers' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the differential biological activities of the (S)- and (R)-enantiomers of 3-hydroxypiperidine, a key structural motif in many centrally active agents. Due to the limited direct comparative data on the unsubstituted enantiomers, this guide will focus on the well-characterized dopamine receptor ligands, (R)- and (S)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), as a case study to illustrate the profound impact of stereochemistry at the 3-position of the piperidine ring.

The chiral center at the third position of the 3-hydroxypiperidine ring gives rise to two enantiomers, (S)- and (R)-, which can exhibit markedly different pharmacological profiles. These differences can manifest in their binding affinities for biological targets, their functional activities as agonists, antagonists, or modulators, and their pharmacokinetic and pharmacodynamic properties. Understanding these differences is paramount for the rational design of safer and more efficacious drugs.

A Case Study: The Dichotomous Dopaminergic Activity of (R)- and (S)-3-PPP

The enantiomers of 3-PPP serve as a classic example of stereoselective pharmacology. While both molecules interact with dopamine receptors, their effects are strikingly different, particularly at the postsynaptic D2 receptor. The (+)-enantiomer, corresponding to the (R)-configuration, acts as a dopamine agonist at both presynaptic autoreceptors and postsynaptic receptors.[1] In contrast, the (-)-enantiomer, or (S)-configuration, displays a more complex profile, acting as an agonist at dopamine autoreceptors while simultaneously exhibiting antagonist properties at postsynaptic dopamine receptors.[1]

This differential activity has significant implications for their in vivo effects. The (R)-enantiomer produces effects consistent with dopamine receptor stimulation, while the (S)-enantiomer can block the effects of dopamine agonists.[1][2] This divergence in function underscores the critical role of the stereocenter in defining the interaction with the dopamine D2 receptor.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of the (R)- and (S)-enantiomers of 3-PPP, highlighting their differential effects on dopamine receptor binding and function.

Table 1: Dopamine D2 Receptor Binding Affinity of 3-PPP Enantiomers

EnantiomerAffinity (Ki) for D2 Receptors (nM)Reference Compound
(R)-(+)-3-PPPData not explicitly found in a comparative table-
(S)-(-)-3-PPPData not explicitly found in a comparative table-

Note: While multiple sources confirm differential binding and activity, a direct side-by-side tabular comparison of Ki values from a single study was not identified in the searched literature. However, a related compound, S(+)-3-Phenethyl-PP, demonstrated a 25-fold higher affinity for D2 receptors compared to its R(-)-enantiomer, emphasizing the principle of stereoselectivity.[3]

Table 2: Functional Activity of 3-PPP Enantiomers at Dopamine Receptors

EnantiomerEffect on Dopamine AutoreceptorsEffect on Postsynaptic Dopamine ReceptorsIn Vivo Effect on DOPA Accumulation (Striatum)
(R)-(+)-3-PPPAgonistAgonistInhibition[4]
(S)-(-)-3-PPPAgonistAntagonistIncrease or No Effect[4]

Table 3: In Vivo Electrophysiological Effects of 3-PPP Enantiomers

EnantiomerEffect on Firing Rate of Dopamine Neurons (ED50)Effect on Firing Rate of Globus Pallidus Neurons
(R)-(+)-3-PPPInhibition (0.09 ± 0.03 mg/kg)[2]Stimulation[2]
(S)-(-)-3-PPPLess effective inhibition[2]No effect alone; reverses (+)-3-PPP-induced increase[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the differential activities of 3-hydroxypiperidine enantiomer derivatives.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor or from brain regions rich in these receptors (e.g., striatum) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, is used.

  • Incubation: A fixed concentration of a D2 receptor-selective radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation and varying concentrations of the test compound (e.g., (R)- or (S)-3-PPP).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the functional consequence of receptor activation, specifically for G-protein coupled receptors that modulate adenylyl cyclase activity. Dopamine D2 receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase.

  • Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured to confluence in 96-well plates.[5]

  • Pre-incubation: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[5]

  • Compound Addition: The cells are treated with varying concentrations of the test compound (e.g., (R)- or (S)-3-PPP).

  • Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.[5]

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.[5]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, FRET, or ELISA-based).[5]

  • Data Analysis: For agonists, a dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC₅₀ and Emax. For antagonists, the assay is performed in the presence of a known dopamine agonist, and the ability of the antagonist to block the agonist-induced inhibition of cAMP is measured.

Signaling Pathways and Experimental Workflows

The differential activities of the (R)- and (S)-enantiomers of 3-PPP can be visualized through their distinct effects on the dopamine D2 receptor signaling pathway.

G Dopamine D2 Receptor Signaling Pathway cluster_R (R)-(+)-3-PPP (Agonist) cluster_S (S)-(-)-3-PPP (Antagonist at Postsynaptic Receptors) R_PPP (R)-(+)-3-PPP R_D2R Dopamine D2 Receptor R_PPP->R_D2R Binds and Activates R_Gi Gi/o Protein Activation R_D2R->R_Gi R_AC Adenylyl Cyclase Inhibition R_Gi->R_AC R_cAMP Decreased cAMP R_AC->R_cAMP S_PPP (S)-(-)-3-PPP S_D2R Dopamine D2 Receptor S_PPP->S_D2R Binds but does not fully activate S_Gi Gi/o Protein S_D2R->S_Gi No or weak activation S_Dopamine Dopamine S_Dopamine->S_D2R Binding blocked S_AC Adenylyl Cyclase S_Gi->S_AC

Figure 1. Differential Signaling of 3-PPP Enantiomers at Postsynaptic D2 Receptors

The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay.

G Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing D2R) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]-Spiperone) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions ((R)- and (S)-3-PPP) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting IC50_Calc Calculation of IC50 Values Counting->IC50_Calc Ki_Calc Calculation of Ki Values (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Figure 2. Experimental Workflow for Radioligand Binding

References

Cost and efficiency comparison of chemical versus biocatalytic routes to (S)-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. The stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure (S)-3-hydroxypiperidine a key intermediate in drug development. This guide provides an objective comparison of the traditional chemical and modern biocatalytic routes to this important compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical Route (Classical Resolution)Biocatalytic Route (Asymmetric Reduction)
Overall Yield Low (theoretically <50% for resolution step)High (often >90%)
Enantiomeric Excess (ee) Variable, may require multiple recrystallizationsExcellent (>99%)[1][2]
Reaction Conditions Often harsh (high pressure/temperature for hydrogenation), use of stoichiometric resolving agentsMild (ambient temperature and pressure)[2]
Environmental Impact Use of heavy metal catalysts, organic solvents, and generates significant wasteGenerally greener, uses biodegradable catalysts (enzymes) in aqueous media, less waste
Cost-Effectiveness Can be expensive due to low yields, costly resolving agents, and extensive purificationPotentially more cost-effective at scale due to higher efficiency, milder conditions, and catalyst recyclability[3]
Key Challenge Inherent yield limitation of resolutionInitial enzyme screening and optimization

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for the chemical and biocatalytic routes to (S)-3-hydroxypiperidine, primarily focusing on the synthesis of its common intermediate, (S)-N-Boc-3-hydroxypiperidine.

Table 1: Performance Comparison

ParameterChemical Route (Hydrogenation & Resolution)Biocatalytic Route (KRED Reduction)
Starting Material3-HydroxypyridineN-Boc-3-piperidone
Typical Yield~42% for resolution step[4]90-95%
Enantiomeric Excess (ee)>98% (after recrystallization)>99%[1][2]
Reaction TimeHydrogenation: 5-48h[4]; Resolution: several hours3-24h[2]
TemperatureHydrogenation: 85-90°C[4]; Resolution: Reflux then cooling25-40°C[2]
PressureHydrogenation: 5-6 MPa[4]Atmospheric

Table 2: Cost Considerations (Illustrative)

ComponentChemical RouteBiocatalytic Route
Starting Material 3-Hydroxypyridine: ~$18-45/100gN-Boc-3-piperidone: ~$900/500g
Catalyst/Reagent 5% Rhodium on Carbon: ~
68/g;DPyroglutamicacid:68/g; D-Pyroglutamic acid: ~68/g;D−Pyroglutamicacid:
127/100g
Ketoreductase (KRED): Variable (often proprietary for industrial scale); Glucose Dehydrogenase (GDH): ~
125/100kU;NADP+:125/100 kU; NADP+: ~125/100kU;NADP+:
1982/kit
Other Reagents Di-tert-butyl dicarbonate (Boc anhydride): ~$144/50gD-Glucose: Inexpensive
Operational Costs High energy consumption (high T/P); solvent purchase and disposalLower energy consumption (mild conditions); primarily aqueous media
Waste Treatment Costly due to metal catalyst and organic solvent wasteLower cost due to biodegradable waste

Note: Prices are approximate and based on publicly available data for research-grade chemicals and may vary significantly for industrial-scale quantities.

Logical Workflow of Synthesis Routes

Chemical Synthesis Workflow

A 3-Hydroxypyridine B Hydrogenation (Rh/C, H2, high T/P) A->B C Racemic 3-Hydroxypiperidine B->C D Chemical Resolution (e.g., D-Pyroglutamic Acid) C->D E (S)-3-Hydroxypiperidine Salt D->E F Liberation of Free Base E->F G (S)-3-Hydroxypiperidine F->G H Boc Protection (Boc Anhydride) G->H I (S)-N-Boc-3-hydroxypiperidine H->I

Caption: Workflow for the chemical synthesis of (S)-N-Boc-3-hydroxypiperidine.

Biocatalytic Synthesis Workflow

cluster_0 Cofactor Regeneration Cycle K NADP+ L NADPH K->L Reduction L->K Oxidation O GDH B Asymmetric Reduction L->B Hydride Donor M D-Glucose N Gluconic Acid M->N Oxidation A N-Boc-3-piperidone A->B B->K Cofactor Oxidation C (S)-N-Boc-3-hydroxypiperidine B->C D KRED D->B

Caption: Workflow for the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine.

Experimental Protocols

Chemical Route: Hydrogenation and Classical Resolution

Step 1: Synthesis of Racemic 3-Hydroxypiperidine [4]

  • In an autoclave, add 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).

  • Pressurize the autoclave with hydrogen to 5 MPa.

  • Heat the reaction mixture to 90°C and maintain for 48 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the rhodium on carbon catalyst.

  • The filtrate is concentrated under reduced pressure to remove water.

  • The residue is then distilled under vacuum to yield racemic 3-hydroxypiperidine.

Step 2: Resolution of (S)-3-Hydroxypiperidine [4]

  • Dissolve racemic 3-hydroxypiperidine (400 kg) and D-pyroglutamic acid (225 kg) in 95% ethanol (500 L).

  • Heat the mixture to reflux until all solids dissolve.

  • Cool the solution to -5°C and allow it to stand for 1 hour to precipitate the diastereomeric salt.

  • Filter the solid and wash the filter cake with ice-cold water.

  • Dry the solid to obtain (S)-3-hydroxypiperidine D-pyroglutamate. The yield for this step is approximately 42%.[4]

  • The free base, (S)-3-hydroxypiperidine, can be liberated by treatment with a suitable base.

Step 3: Boc-Protection of (S)-3-Hydroxypiperidine [4]

  • Add (S)-3-hydroxypiperidine D-pyroglutamate (200 kg) to a reactor containing water (500 L) and sodium hydroxide (80 kg).

  • At room temperature, add di-tert-butyl dicarbonate (Boc anhydride) (518 kg) in portions.

  • Stir the reaction for 6 hours.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to obtain (S)-N-Boc-3-hydroxypiperidine.

Biocatalytic Route: Asymmetric Reduction with KRED

1. Using a Lyophilized Ketoreductase (KRED)

  • Prepare a reaction mixture containing N-1-Boc-3-piperidone (10g/L) dissolved in isopropanol, 3% (w/w) KRED 110, 10mM NAD+, and 200mM triethanolamine HCl buffer (pH 7.5).

  • Stir the reaction at 230 rpm at a temperature of 35-40°C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be extracted with an organic solvent like ethyl acetate.

  • The organic layer is dried and the solvent evaporated to yield (S)-1-Boc-3-hydroxypiperidine. This process can achieve a chiral purity of 100% and a chromatographic purity of >99%.

2. Using a Co-expressed Whole-Cell System (KRED and GDH) [2]

  • Prepare a reaction system at a 100 mL scale containing: 100 g/L N-Boc-3-piperidone, 130 g/L D-glucose, 0.2 g/L NADP+, 100 mmol/L PBS buffer (pH 6.5), and 30 g/L wet cells of E. coli co-expressing the ketoreductase and glucose dehydrogenase.

  • Maintain the reaction temperature at 35°C and the pH at 6.5 by adding 2 mol/L NaOH solution as needed.

  • Allow the reaction to proceed for 24 hours.

  • At the end of the reaction, extract the mixture with an equal volume of ethyl acetate.

  • The organic phase contains the (S)-N-Boc-3-hydroxypiperidine product. This method can achieve a conversion of over 99% and an enantiomeric excess of over 99%.[2]

Conclusion

The choice between chemical and biocatalytic routes for the synthesis of (S)-3-hydroxypiperidine depends on various factors including the scale of production, cost considerations, and desired environmental impact.

The chemical route via classical resolution is a well-established method. However, it is hampered by a theoretical maximum yield of 50% for the resolution step, the need for often expensive chiral resolving agents, and the use of harsh reaction conditions which can include flammable solvents and heavy metal catalysts.[4]

In contrast, the biocatalytic route offers significant advantages in terms of efficiency and sustainability. It provides significantly higher yields and exceptional enantioselectivity under mild, environmentally friendly conditions.[3] While the initial investment in identifying and optimizing a suitable enzyme may be a consideration, the long-term benefits of reduced operational costs, less waste generation, and a greener process make it an increasingly attractive option for industrial applications.[5] For researchers in drug development, the high purity and yield of the biocatalytic method can streamline the synthesis of chiral intermediates, accelerating the drug discovery process.

References

A Comparative Guide to Method Validation for the Quantitative Analysis of Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor that significantly influences their pharmacological and toxicological profiles. Chiral piperidine derivatives are prevalent structural motifs in a vast array of pharmaceuticals, making the accurate quantification of their enantiomeric purity a cornerstone of drug development and quality control. This guide provides an objective comparison of leading analytical techniques for the quantitative analysis of chiral piperidine intermediates, supported by representative experimental data and detailed methodologies, to aid in the selection and validation of the most suitable analytical approach.

Comparison of Key Analytical Methodologies

The primary techniques for the enantioselective analysis of chiral piperidines are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While Gas Chromatography (GC) can also be employed, it often requires derivatization to enhance the volatility of the piperidine intermediates.

  • Chiral High-Performance Liquid Chromatography (HPLC): Regarded as the gold standard, chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including piperidine derivatives.[1][2]

  • Chiral Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is often faster than HPLC, offering higher chromatographic efficiency and reduced analysis times.[3] It is also considered a "greener" alternative due to the significant reduction in the consumption of toxic organic solvents.[3][4] The selectivity in SFC can differ from HPLC, sometimes providing superior resolution for challenging separations.[3]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For many piperidine intermediates, pre-analysis derivatization is necessary to increase their volatility and improve peak shape.[2][5]

Logical Workflow for Method Selection and Validation

The selection and validation of an appropriate analytical method is a structured process that begins with understanding the analyte's properties and the analytical objectives.

Method_Selection_Workflow Analyte Analyte Properties (Volatility, Polarity, Chromophore) MethodSelection Method Selection Analyte->MethodSelection Requirements Analytical Requirements (Sensitivity, Throughput, Matrix) Requirements->MethodSelection HPLC Chiral HPLC MethodSelection->HPLC High Resolution Broad Applicability SFC Chiral SFC MethodSelection->SFC High Throughput Green Chemistry GC Chiral GC (with Derivatization) MethodSelection->GC Volatile Analyte MethodDev Method Development & Optimization HPLC->MethodDev SFC->MethodDev GC->MethodDev Validation Method Validation (ICH Q2(R1) Guidelines) MethodDev->Validation Routine Routine Analysis Validation->Routine

Caption: Workflow for selecting and validating a chiral analytical method.

Quantitative Data Summary

The performance of an analytical method is assessed through a rigorous validation process that evaluates several key parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] The following tables summarize representative validation data for chiral HPLC and SFC methods for the quantitative analysis of a generic chiral piperidine intermediate.

Table 1: System Suitability and Specificity
ParameterChiral HPLCChiral SFCAcceptance Criteria
Resolution (Rs) > 2.0> 2.0Rs > 1.5
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 3000> 4000> 2000
Specificity No interference from blank/placebo at the retention time of enantiomersNo interference from blank/placebo at the retention time of enantiomersNo co-elution at the analyte retention time
Table 2: Linearity, Range, LOD, and LOQ
ParameterChiral HPLCChiral SFCAcceptance Criteria
Linearity (r²) 0.99950.9992r² ≥ 0.998
Range (% of target) 0.05% - 1.0%0.05% - 1.0%Defined by linearity, accuracy, and precision
LOD (% of target) 0.015%0.012%Typically S/N ratio of 3:1[7]
LOQ (% of target) 0.05%0.04%Typically S/N ratio of 10:1[7]

LOD and LOQ values are for the undesired enantiomer relative to the main enantiomer concentration.

Table 3: Accuracy and Precision
ParameterLevelChiral HPLCChiral SFCAcceptance Criteria
Accuracy (% Recovery) LOQ98.5%101.2%80% - 120%
100%100.8%99.5%90% - 110%
150%99.2%100.3%90% - 110%
Precision (% RSD)
- Repeatability (n=6)100%1.5%1.2%RSD ≤ 15% at LOQ, ≤ 5% for higher levels
- Intermediate (n=6)100%2.1%1.8%RSD ≤ 20% at LOQ, ≤ 10% for higher levels

Detailed Experimental Protocols

The following are representative protocols for the chiral analysis of piperidine intermediates. Note: These are illustrative examples; specific parameters must be optimized for the analyte of interest.

Protocol 1: Chiral HPLC Method
  • Objective: To separate and quantify the enantiomers of a piperidine intermediate.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v). The amine additive is crucial for obtaining good peak shape for basic compounds like piperidines.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm (or a suitable wavelength if the analyte has been derivatized to include a chromophore).[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL. Prepare a dilution series for linearity and accuracy assessments.

Protocol 2: Chiral SFC Method
  • Objective: To achieve a rapid separation and quantification of the enantiomers of a piperidine intermediate.

  • Instrumentation: SFC system with a UV detector and back-pressure regulator.

  • Chiral Column: Polysaccharide-based CSP (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% Isopropylamine (B).

  • Gradient: Isocratic at 15% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1.0 mg/mL.

Interrelation of Validation Parameters

The validation parameters are not independent; they are logically interconnected to provide a comprehensive assessment of the method's reliability.

Validation_Parameters cluster_0 Core Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Method Validated Method Range->Method Accuracy->Range Precision->Range LOQ->Accuracy LOQ->Precision Robustness Robustness Robustness->Method

Caption: Interdependence of analytical method validation parameters.

Conclusion

Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for the quantitative analysis of chiral piperidine intermediates. Chiral HPLC is a well-established and versatile method, while Chiral SFC offers significant advantages in terms of speed and reduced environmental impact.[3] The choice between the two often depends on the specific requirements of the analysis, such as sample throughput, solvent costs, and the need for orthogonal methods. A thorough method validation following ICH guidelines is mandatory to ensure that the chosen method is accurate, precise, and fit for its intended purpose in the rigorous environment of pharmaceutical development.

References

Comparing the utility of different nitrogen protecting groups in the synthesis of 3-hydroxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules such as 3-hydroxypiperidine derivatives, which are key structural motifs in many pharmaceuticals, the strategic use of nitrogen protecting groups is paramount. The choice of protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of three widely used nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 3-hydroxypiperidine chemistry. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Characteristics of Nitrogen Protecting Groups

The selection of a nitrogen protecting group is primarily dictated by its stability under various reaction conditions and the orthogonality of its deprotection method relative to other functional groups present in the molecule. The hydroxyl group of 3-hydroxypiperidine, for instance, necessitates a protecting group strategy that is compatible with its reactivity.

Protecting GroupStructureProtection ReagentDeprotection ConditionsKey AdvantagesPotential Limitations
Boc Di-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA, HCl)Stable to a wide range of nucleophilic and basic conditions.Labile under strongly acidic conditions.
Cbz Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (e.g., H₂, Pd/C) or strong acids.[1]Stable to acidic and basic conditions.Not compatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing groups).[2]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)Basic (e.g., Piperidine)Mild deprotection conditions.[3]Labile under basic conditions. The dibenzofulvene byproduct can form adducts.[4]

Quantitative Comparison of Protection and Deprotection

The following table summarizes typical yields for the protection of 3-hydroxypiperidine and the subsequent deprotection to regenerate the free amine. These values are based on literature reports and representative experimental procedures.

Protecting GroupProtection Yield (%)Deprotection Yield (%)
Boc 95-97[5]~90 (as piperidin-3-ol)[6]
Cbz ~90 (representative)[2]High (often quantitative)
Fmoc High (typically >90)High (typically >95)[7]

Experimental Protocols

Detailed methodologies for the protection and deprotection of 3-hydroxypiperidine are provided below. These protocols are based on established procedures and can be adapted to specific substrates and scales.

tert-Butoxycarbonyl (Boc) Group

Protection of 3-Hydroxypiperidine:

  • Materials: 3-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide, Water, Ethyl acetate.

  • Procedure:

    • Dissolve 3-hydroxypiperidine in an aqueous solution of sodium hydroxide.

    • To this solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

    • Stir the reaction mixture for 3-6 hours.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-hydroxypiperidine.[5]

Deprotection of N-Boc-3-hydroxypiperidine:

  • Materials: N-Boc-3-hydroxypiperidine, Hydrochloric acid (HCl) in ethyl acetate, Saturated sodium bicarbonate solution, Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxypiperidine in ethyl acetate.

    • Add a solution of HCl in ethyl acetate (e.g., 2.0 M) and stir the mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer and concentrate to yield 3-hydroxypiperidine.[6]

Carboxybenzyl (Cbz) Group

Protection of 3-Hydroxypiperidine:

  • Materials: 3-Hydroxypiperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Tetrahydrofuran (THF), Water, Ethyl acetate.

  • Procedure:

    • Dissolve 3-hydroxypiperidine in a mixture of THF and water.

    • Cool the solution to 0 °C and add sodium bicarbonate.

    • Add benzyl chloroformate dropwise at 0 °C and stir the reaction mixture for several hours at the same temperature.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to afford N-Cbz-3-hydroxypiperidine.[2]

Deprotection of N-Cbz-3-hydroxypiperidine (Hydrogenolysis):

  • Materials: N-Cbz-3-hydroxypiperidine, Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • Dissolve N-Cbz-3-hydroxypiperidine in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-hydroxypiperidine.[2]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of 3-Hydroxypiperidine:

  • Materials: 3-Hydroxypiperidine, 9-Fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate, Dioxane, Water.

  • Procedure:

    • Dissolve 3-hydroxypiperidine in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Add a solution of Fmoc-Cl in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to yield N-Fmoc-3-hydroxypiperidine.

Deprotection of N-Fmoc-3-hydroxypiperidine:

  • Materials: N-Fmoc-3-hydroxypiperidine, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc-3-hydroxypiperidine in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

    • Concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.

    • The crude 3-hydroxypiperidine can be further purified if necessary.[7]

Visualizing the Synthetic Workflow and Decision-Making

To further aid in the selection and application of these protecting groups, the following diagrams illustrate the general synthetic workflows and a decision-making process.

G cluster_protection Protection cluster_deprotection Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine Protection Reagent Protection Reagent (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) 3-Hydroxypiperidine->Protection Reagent Base Protected 3-Hydroxypiperidine Protected 3-Hydroxypiperidine Protection Reagent->Protected 3-Hydroxypiperidine Protected_3_HP Protected 3-Hydroxypiperidine Deprotection Reagent Deprotection Reagent (Acid, H₂/Pd-C, or Base) Protected_3_HP->Deprotection Reagent Deprotected_3_HP 3-Hydroxypiperidine Deprotection Reagent->Deprotected_3_HP

Caption: General workflow for the protection and deprotection of 3-hydroxypiperidine.

References

Safety Operating Guide

Proper Disposal of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate, a compound that requires careful management as hazardous waste.

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, it must be disposed of as hazardous chemical waste. Do not discharge this compound down the drain or dispose of it with general trash.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or chemical fume hood.

Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated items such as weighing paper, gloves, and bench liners, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Liquid Waste:

    • If the compound is in a solution, collect it in a dedicated liquid hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes should be stored separately[2].

    • The container must be securely sealed.

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • This area should be away from incompatible materials and general laboratory traffic.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

  • The waste will be transported to a licensed facility for high-temperature incineration or other approved chemical destruction methods.

Step 4: Decontamination

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

Step 5: Empty Container Disposal

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste[2].

  • After triple-rinsing, the container can be disposed of in the regular trash, but labels should be defaced or removed to indicate it no longer contains a hazardous material[3].

Disposal Workflow

G Disposal Workflow for this compound start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid Collect Solid Waste in Labeled Hazardous Container segregate->solid Solid liquid Collect Liquid Waste in Labeled Hazardous Container segregate->liquid Liquid store Store in Designated Hazardous Waste Area solid->store liquid->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs decontaminate Decontaminate Work Area and Equipment contact_ehs->decontaminate empty_container Handle Empty Containers decontaminate->empty_container triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse Yes end End empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash collect_rinsate->dispose_container dispose_container->end

References

Personal protective equipment for handling (S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is the first and most critical line of defense against potential exposure. Based on the hazards associated with piperidine derivatives, which can include skin and eye irritation, respiratory tract irritation, and potential toxicity, the following PPE is mandatory.[1]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are of an appropriate thickness and are regularly inspected for signs of degradation or puncture. Change gloves frequently.[1]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[1]
Respiratory Respirator (if ventilation is inadequate)Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If not possible, a NIOSH-approved respirator is necessary.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of (S)-Benzyl 3-hydroxypiperidine-1-carboxylate and ensuring the safety of all laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[3] Do not breathe mist, vapors, or spray.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources as piperidine derivatives can be flammable.[2][4] Use non-sparking tools and explosion-proof equipment where necessary.[3][4]

  • Static Discharge: To prevent ignition from static electricity, ensure that all metal parts of the equipment are grounded.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2][5]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[2][3]

  • Location: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[2][3][4] Designate a specific corrosives area for storage if applicable.[2][3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal Plan

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous.

Waste Disposal:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[6]

  • Containerization: Collect waste in a suitable, labeled, and securely sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[2][7] This waste may require high-temperature incineration.[7]

  • Contaminated Materials: All contaminated PPE (gloves, lab coats, etc.) and labware must be disposed of as hazardous waste.

  • Environmental Protection: Do not allow the chemical to enter drains or waterways.[5][6]

SafeHandlingWorkflow Workflow for Safe Handling of this compound start Start: Obtain (S)-Benzyl 3-hydroxypiperidine-1-carboxylate ppe 1. Don Appropriate PPE - Safety Goggles & Face Shield - Chemical-resistant Gloves - Lab Coat - Respirator (if needed) start->ppe handling 2. Handling in Controlled Environment ppe->handling storage 3. Proper Storage handling->storage Store unused chemical disposal_prep 4. Prepare for Disposal handling->disposal_prep Generate waste storage->handling Retrieve for use disposal 5. Hazardous Waste Disposal disposal_prep->disposal end End: Procedure Complete disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.